Xanomeline Tartrate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSVWTMVMBGIHQ-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165143 | |
| Record name | Xanomeline tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152854-19-8 | |
| Record name | Xanomeline tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152854198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanomeline tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANOMELINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B80W7AUT8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Xanomeline Tartrate: A Technical Guide to its Chemical Properties, Structure, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline tartrate is a potent and selective muscarinic acetylcholine receptor agonist with a preference for the M1 and M4 subtypes.[1][2] This functional selectivity has positioned it as a compound of significant interest for the therapeutic intervention in neuropsychiatric disorders, including schizophrenia and Alzheimer's disease, where cognitive deficits and psychotic symptoms are prominent features.[][4] This technical guide provides an in-depth overview of the chemical properties, structure, and the intricate signaling pathways modulated by this compound.
Chemical Properties and Structure
This compound is the tartrate salt of xanomeline. The presence of the tartrate salt improves the compound's stability and handling properties for pharmaceutical development.
Structure
Chemical Name: (2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole[5]
Chemical Formula: C₁₈H₂₉N₃O₇S
Molecular Weight: 431.5 g/mol
CAS Number: 152854-19-8
Structure Image:
Caption: 2D structures of Xanomeline and L-Tartaric Acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |
| Molecular Formula | C₁₈H₂₉N₃O₇S |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 152854-19-8 |
| SMILES String | CCCCCCOc1nsnc1C2=CCCN(C)C2.C(C(C(=O)O)O)(C(=O)O)O |
| InChI Key | SJSVWTMVMBGIHQ-LREBCSMRSA-N |
| Melting Point | 95.5 °C (crystallized from 2-propanol) |
| Solubility | Soluble in DMSO (200 mg/mL), Water (>100 mg/mL), and a mixture of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (5 mg/mL). |
| Appearance | White to off-white solid powder |
Experimental Protocols for Structural Characterization
While specific, detailed experimental logs for the characterization of every batch of this compound are proprietary, the following sections outline the standard, widely accepted methodologies that would be employed for the structural elucidation and purity assessment of a small organic molecule like this compound.
¹H-NMR Spectroscopy
Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen atoms.
Methodology: A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The solution is then placed in a high-field Nuclear Magnetic Resonance (NMR) spectrometer. The resulting spectrum provides information on the chemical shift, integration, and multiplicity of each proton signal, which corresponds to the different types of hydrogen atoms in the molecule. This data is then compared against the expected spectrum for the proposed structure of this compound to confirm its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight of xanomeline and to assess the purity of the sample.
Methodology: A solution of this compound is injected into a High-Performance Liquid Chromatography (HPLC) system. The HPLC separates the components of the mixture based on their affinity for the stationary and mobile phases. The eluent from the HPLC column is then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight for the parent compound and any impurities present.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state of this compound.
Methodology: A high-quality single crystal of this compound is grown from a suitable solvent. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise coordinates of each atom in the crystal lattice.
Mechanism of Action and Signaling Pathways
Xanomeline is a selective agonist of the M1 and M4 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in modulating neuronal excitability and neurotransmitter release in the central nervous system.
M1 Muscarinic Receptor Signaling Pathway
The M1 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by xanomeline, the following signaling cascade is initiated:
Caption: M1 Receptor Signaling Cascade.
Activation of the M1 receptor by xanomeline leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to increased neuronal excitability and modulation of gene expression.
M4 Muscarinic Receptor Signaling Pathway
The M4 receptor is primarily coupled to the Gi/o family of G-proteins. Activation of the M4 receptor by xanomeline results in an inhibitory effect on neuronal activity through the following pathway:
Caption: M4 Receptor Signaling Cascade.
Upon xanomeline binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). Simultaneously, the liberated Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions (K⁺) and subsequent hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an overall inhibitory effect.
Conclusion
This compound's unique pharmacological profile as a selective M1 and M4 muscarinic receptor agonist makes it a compelling molecule in the field of neuropharmacology. Its well-defined chemical structure and properties, combined with its distinct effects on key neuronal signaling pathways, underscore its therapeutic potential for treating complex neuropsychiatric disorders. This guide provides a foundational understanding for researchers and drug development professionals working with this promising compound. Further research into the nuanced downstream effects and potential for biased agonism will continue to refine our understanding of xanomeline's full therapeutic capabilities.
References
Xanomeline Tartrate: A Deep Dive into its Mechanism of Action at M1 and M4 Muscarinic Receptors
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of xanomeline tartrate, a functionally selective M1 and M4 muscarinic acetylcholine receptor agonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of muscarinic receptor ligands and their therapeutic potential, particularly in the context of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.
Executive Summary
Xanomeline is a muscarinic receptor agonist that preferentially activates the M1 and M4 receptor subtypes, which are key regulators of cognitive function and dopamine pathways in the central nervous system. Unlike traditional antipsychotics that primarily act on dopamine receptors, xanomeline's novel mechanism offers the potential for a broader therapeutic effect with a more favorable side-effect profile. This guide will detail the binding and functional characteristics of xanomeline at M1 and M4 receptors, the downstream signaling cascades it initiates, and the experimental methodologies used to elucidate its mechanism of action.
Core Mechanism of Action: Preferential M1/M4 Agonism
Xanomeline's therapeutic effects are attributed to its agonist activity at M1 and M4 muscarinic acetylcholine receptors in the central nervous system. While it binds with comparable affinity to all five muscarinic receptor subtypes (M1-M5), it exhibits greater functional activity at M1 and M4 receptors.[1][2] This functional selectivity is a cornerstone of its therapeutic potential, allowing for targeted modulation of specific neural circuits.
Activation of the M1 receptor, which is highly expressed in the hippocampus and cortex, is associated with improved cognitive performance and synaptic plasticity.[3] Conversely, M4 receptor activation in the striatum is thought to modulate dopamine release, offering a mechanism for antipsychotic effects without direct dopamine receptor blockade.[3]
Quantitative Pharmacological Profile
The following tables summarize the quantitative data on xanomeline's binding affinity and functional activity at muscarinic receptors, compiled from various in vitro studies.
Table 1: Xanomeline Binding Affinity (Ki) at Muscarinic Receptors
| Receptor Subtype | Ligand | Cell Line/Tissue | Ki (nM) | Reference |
| M1 | [3H]-(R)-QNB | Human M1 receptor expressed in A9 L cells | 158.49 | [4] |
| M1 | [3H]-(R)-QNB | Human M1 receptor expressed in A9 L cells | 82 | |
| M1 | [3H]QNB | Human M1 receptor expressed in CHO cells | 42 | |
| M2 | [3H]N-methylscopolamine | Human M2 receptors in CHO cells | 296 | |
| M4 | - | - | - | - |
Table 2: Xanomeline Functional Activity (EC50/IC50) at Muscarinic Receptors
| Receptor Subtype | Assay Type | Cell Line | EC50/IC50 (nM) | Emax (% of control) | Reference |
| M1 | Calcium Mobilization | HEK293-M1 | 37 | - | |
| M1 | Phosphoinositol Hydrolysis | Human M1 receptor expressed in CHO cells | 30.9 | - | |
| M4 | cAMP Inhibition | Human M4 receptor expressed in HEK293T cells | 25.12 (IC50) | - | |
| M4 | Gq Protein Engagement (BRET) | Human M4 receptor expressed in HEK293T cells | 6309.57 | - | |
| M4 | - | - | 14.1 | - | |
| M2 | - | - | 1700 | - | |
| M3 | - | - | 8500 | - | |
| M5 | - | - | 1800 | - |
Signaling Pathways
Upon binding and activation by xanomeline, M1 and M4 receptors initiate distinct downstream signaling cascades.
4.1 M1 Receptor Signaling
The M1 receptor primarily couples to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.
4.2 M4 Receptor Signaling
The M4 receptor couples to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels and subsequently reduced protein kinase A (PKA) activity. This signaling cascade is implicated in the modulation of neurotransmitter release, including the reduction of dopamine release in the striatum.
References
- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Pharmacokinetics and pharmacodynamics of Xanomeline Tartrate in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline tartrate is a muscarinic acetylcholine receptor agonist with functional selectivity for the M1 and M4 receptor subtypes.[1][2][3] Initially investigated for the treatment of cognitive deficits in Alzheimer's disease, its antipsychotic properties have led to its development for schizophrenia.[4][5] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and relevant signaling pathways to support ongoing research and development efforts.
Pharmacokinetics
Xanomeline exhibits rapid absorption following oral administration, although it has a low oral bioavailability of less than 1% due to significant first-pass metabolism. It is primarily metabolized by cytochrome P450 enzymes.
Table 1: Pharmacokinetic Parameters of Xanomeline
| Species | Dose | Route | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (hours) | Reference |
| Human | 150 mg | Oral | 13.8 | 2.5 | Not Reported | Not Reported | |
| Human | 75 mg (tid) | Oral | Not Reported | Not Reported | Not Reported | Not Reported |
Pharmacodynamics
Xanomeline's therapeutic effects are attributed to its agonist activity at M1 and M4 muscarinic receptors. This dual agonism is believed to contribute to its efficacy in treating both cognitive and psychotic symptoms.
M1 and M4 Receptor Selectivity
Xanomeline demonstrates a preference for M1 and M4 receptors over M2, M3, and M5 subtypes. This selectivity is crucial for its therapeutic window, minimizing peripheral cholinergic side effects associated with M2 and M3 receptor activation.
Table 2: Xanomeline Binding Affinity (Ki) for Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| M1 (Human) | 42 | |
| M2 (Human) | 8.13 - 11.75 | |
| M4 (Human) | Not Reported |
Note: A comprehensive table with Ki values for all subtypes from a single source was not available in the search results. The provided values are from different assays and should be interpreted with caution.
Effects on Neurotransmitter Systems
In vivo studies have demonstrated that xanomeline modulates dopaminergic neurotransmission, a key pathway implicated in psychosis. It has been shown to increase dopamine efflux in the prefrontal cortex and nucleus accumbens.
Experimental Protocols
Quantification of Xanomeline in Plasma
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
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Basify plasma samples.
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Extract xanomeline and its N-desmethyl metabolite using hexane.
-
Dry the hexane extract.
-
Reconstitute the residue for analysis.
-
-
Chromatography:
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Utilize a reversed-phase C18 column.
-
-
Mass Spectrometry:
-
Employ atmospheric pressure chemical ionization (APCI) or ion-spray tandem mass spectrometry.
-
The limit of quantitation for xanomeline in human plasma has been reported to be as low as 75 pg/mL.
-
In Vivo Microdialysis for Dopamine Release
Objective: To measure extracellular dopamine levels in specific brain regions following xanomeline administration.
-
Animal Model: Awake, freely moving rats.
-
Surgical Procedure:
-
Stereotaxically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, nucleus accumbens).
-
-
Microdialysis:
-
Perfuse the probe with an artificial cerebrospinal fluid (aCSF) solution.
-
Collect dialysate samples at regular intervals.
-
-
Analysis:
-
Analyze dopamine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Conditioned Avoidance Response (CAR)
Objective: To assess the antipsychotic-like activity of xanomeline.
-
Animal Model: Rats.
-
Apparatus: A shuttle box with two compartments, equipped with a conditioned stimulus (e.g., a tone) and an unconditioned stimulus (e.g., a foot shock).
-
Procedure:
-
Acquisition: Train rats to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
Testing: Administer xanomeline or vehicle and evaluate the animal's ability to perform the avoidance response. A decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
-
Visualizations
Signaling Pathways
Caption: M1 Receptor Signaling Pathway.
Experimental Workflows
Caption: Preclinical In Vivo Experimental Workflow.
Conclusion
This compound presents a promising therapeutic approach for schizophrenia through its unique M1/M4 selective muscarinic agonism. Understanding its in vivo pharmacokinetic and pharmacodynamic profile is paramount for its continued development and clinical application. This technical guide provides a consolidated resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms of action. Further research to fully elucidate its pharmacokinetic-pharmacodynamic relationship in diverse patient populations will be critical for optimizing its therapeutic potential.
References
- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]
- 5. psychiatrist.com [psychiatrist.com]
Xanomeline Tartrate: A Deep Dive into its Receptor Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline tartrate is a muscarinic acetylcholine receptor agonist that has garnered significant interest for its therapeutic potential in treating neuropsychiatric disorders, most notably schizophrenia and Alzheimer's disease.[1][2] Its clinical efficacy is attributed to a unique pharmacological profile characterized by functional selectivity for M1 and M4 muscarinic receptor subtypes, despite binding with high affinity to all five subtypes (M1-M5). This technical guide provides a comprehensive overview of the receptor binding affinity, selectivity, and signaling mechanisms of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. A key aspect of xanomeline's interaction with muscarinic receptors is its "wash-resistant" binding, which leads to persistent receptor activation even after the free drug has been cleared.[3]
Receptor Binding Affinity Profile
Xanomeline exhibits a broad binding profile, with high affinity for all five muscarinic acetylcholine receptor subtypes. However, its functional activity is more pronounced at the M1 and M4 subtypes, where it acts as a full or partial agonist. At M2, M3, and M5 receptors, it generally behaves as a partial agonist with more modest activity. The binding affinities of this compound for various receptors, expressed as inhibitor constant (Ki) values in nanomolar (nM), are summarized in the tables below. Lower Ki values indicate higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinities of Xanomeline
| Receptor Subtype | Binding Affinity (Ki, nM) | Species |
| M1 | 7.9–82 | Human |
| M2 | 8.1–724 | Human |
| M3 | 7.8–40 | Human |
| M4 | 11–72 | Human |
| M5 | 9.3–80 | Human |
Data compiled from multiple sources, reflecting the range of reported values.
Table 2: Selectivity Profile of Xanomeline at Non-Muscarinic Receptors
| Receptor/Transporter | Binding Affinity (Ki, nM) | Species |
| 5-HT1A | 63 | Human |
| 5-HT1B | 50 | Human |
| 5-HT1D | 6.3 | Human |
| 5-HT2A | 126 | Human |
| 5-HT2B | 20 | Human |
| 5-HT2C | 40 | Human |
| Dopamine D2 | >1,000 | Human |
| Dopamine D3 | 398 | Human |
| α1-Adrenergic | 2,020 | Rat |
| α2-Adrenergic | 1,000 | Rat |
| Histamine H1 | 398 | Rat |
| Dopamine Transporter (DAT) | 457 | Undefined |
| Norepinephrine Transporter (NET) | 1,630 | Undefined |
| Serotonin Transporter (SERT) | >10,000 | Undefined |
This table highlights the selectivity of xanomeline for muscarinic receptors over other CNS targets.
Signaling Pathways
The functional selectivity of xanomeline is a consequence of its differential activation of downstream signaling pathways upon binding to various muscarinic receptor subtypes.
M1 Receptor Signaling
The M1 muscarinic receptor is predominantly coupled to the Gq/11 family of G proteins. Activation of M1 receptors by xanomeline initiates a signaling cascade that leads to neuronal excitation and is implicated in cognitive enhancement.
M4 Receptor Signaling
M4 muscarinic receptors are coupled to Gi/o proteins and act as inhibitory autoreceptors. Xanomeline's agonism at M4 receptors is thought to modulate dopamine release in the striatum, contributing to its antipsychotic effects.
Experimental Protocols
The determination of xanomeline's receptor binding affinity and functional selectivity relies on established in vitro pharmacological assays.
Radioligand Binding Assay for Affinity Determination (Ki)
This assay measures the affinity of a test compound (xanomeline) for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO or HEK293 cells) or from specific brain regions.
-
Incubation: A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of xanomeline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)
This functional assay measures the ability of an agonist to activate a G protein-coupled receptor (GPCR) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G protein α-subunit.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the target muscarinic receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of this compound in the presence of GDP and a fixed concentration of [³⁵S]GTPγS.
-
Termination and Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form, typically by filtration.
-
Quantification: The amount of membrane-bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: The concentration of xanomeline that produces 50% of the maximal response (EC50) and the maximum response (Emax) relative to a full agonist are determined. This allows for the characterization of xanomeline as a full or partial agonist at each receptor subtype.
Conclusion
This compound possesses a complex and intriguing pharmacological profile. While it binds with high affinity to all five muscarinic receptor subtypes, its functional selectivity as an M1 and M4 receptor agonist is the key to its therapeutic potential. This selectivity, coupled with its unique wash-resistant binding properties, allows for the targeted modulation of cholinergic pathways implicated in psychosis and cognitive dysfunction, while potentially minimizing some of the peripheral side effects associated with non-selective muscarinic agonists. The data and methodologies presented in this guide offer a foundational understanding for further research and development of novel therapeutics targeting the muscarinic cholinergic system.
References
Preclinical Evidence for Xanomeline Tartrate in Alzheimer's Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xanomeline tartrate, a muscarinic acetylcholine receptor agonist with functional selectivity for M1 and M4 subtypes, has shown potential therapeutic efficacy in Alzheimer's disease (AD). This technical guide synthesizes the available preclinical evidence for xanomeline and its derivatives in various AD models. The primary mechanism of action involves the activation of M1 muscarinic receptors, which are understood to play a crucial role in both symptomatic improvement and potential disease-modifying effects by influencing amyloid precursor protein (APP) processing and tau phosphorylation. While direct and comprehensive preclinical data for this compound in widely used transgenic AD mouse models is limited in the public domain, studies on derivative compounds and related M1 agonists provide a strong rationale for its therapeutic potential. This document summarizes the key quantitative findings, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.
Mechanism of Action: M1 Receptor Agonism in Alzheimer's Disease
Xanomeline's therapeutic rationale in AD is primarily based on its agonistic activity at the M1 muscarinic acetylcholine receptor.[1][2] The M1 receptor is highly expressed in the cortex and hippocampus, regions critical for memory and cognition that are severely affected in AD. Activation of the M1 receptor is believed to impact AD pathology through two main pathways:
-
Modulation of Amyloid Precursor Protein (APP) Processing: M1 receptor activation promotes the non-amyloidogenic processing of APP.[1][2][3] This pathway involves the cleavage of APP by α-secretase, leading to the production of the neuroprotective soluble APP fragment, sAPPα, and precluding the formation of the amyloid-beta (Aβ) peptide, a primary component of amyloid plaques.
-
Reduction of Tau Hyperphosphorylation: The M1 receptor signaling cascade can influence the activity of key kinases involved in tau phosphorylation, notably glycogen synthase kinase-3β (GSK-3β). By inhibiting GSK-3β, M1 agonism may reduce the hyperphosphorylation of tau protein, a critical step in the formation of neurofibrillary tangles (NFTs).
Preclinical Efficacy in Alzheimer's Disease Models
Direct preclinical studies on this compound in established transgenic mouse models of AD are not extensively reported in publicly accessible literature. However, research on a fluorinated derivative, EUK1001, and in a non-amyloid neurodegenerative model provides significant insights.
Effects on Amyloid-Beta Pathology
A study utilizing the 3xTg-AD mouse model, which develops both amyloid plaques and neurofibrillary tangles, demonstrated the effects of the xanomeline derivative EUK1001 on Aβ pathology.
Table 1: Effect of EUK1001 on Aβ Levels in 3xTg-AD Mice
| Compound | Dosage | Duration | Brain Region | Aβ Species | % Reduction vs. Vehicle | p-value | Reference |
| EUK1001 | Not Specified | 3 months | Cortex | Aβ42 | Significant Decrease | <0.05 | |
| EUK1001 | Not Specified | 3 months | Hippocampus | Aβ42 | Significant Decrease | <0.05 | |
| EUK1001 | Not Specified | 3 months | Cortex | Aβ40 | No Significant Change | >0.05 | |
| EUK1001 | Not Specified | 3 months | Hippocampus | Aβ40 | No Significant Change | >0.05 |
In vitro experiments with both xanomeline and EUK1001 have shown an increase in the secretion of sAPPα from N2a cells co-transfected with APPsw and the M1 receptor, an effect that was dependent on M1 receptor expression.
Effects on Tau Pathology
A study in presenilin 1/presenilin 2 conditional double knockout (PS cDKO) mice, which exhibit neurodegeneration and elevated tau phosphorylation without Aβ pathology, evaluated the effects of both xanomeline and EUK1001.
Table 2: Effect of Xanomeline and EUK1001 on Tau Phosphorylation in PS cDKO Mice
| Compound | Dosage | Duration | Outcome | Result | Reference |
| Xanomeline | 0.5 mg/kg/day | 3 months | Brain Tau Phosphorylation | Effective Suppression | |
| EUK1001 | 0.5 mg/kg/day | 3 months | Brain Tau Phosphorylation | Effective Suppression |
Cognitive and Behavioral Improvements
The cognitive benefits of the xanomeline derivative EUK1001 have been demonstrated in both the 3xTg-AD model and in aged mice.
Table 3: Cognitive Effects of EUK1001 in Preclinical Models
| Model | Behavioral Test | Compound | Dosage | Outcome | Reference |
| 3xTg-AD Mice | Morris Water Maze | EUK1001 | Not Specified | Decreased cognitive deficits | |
| 3xTg-AD Mice | Novel Object Recognition | EUK1001 | Not Specified | Decreased cognitive deficits | |
| Aged Mice | Contextual Fear Conditioning | EUK1001 | 0.5 or 1.0 mg/kg | Enhanced freezing response | |
| Aged Mice | Passive Avoidance Test | EUK1001 | 0.1, 0.5, or 1.0 mg/kg | Improved performance |
Effects on Neuroinflammation
While direct evidence in AD models is lacking, a study in a murine model of lethal endotoxemia demonstrated that intraperitoneal administration of xanomeline significantly suppressed serum and splenic TNF levels. This anti-inflammatory effect was mediated by brain muscarinic acetylcholine receptors and required intact vagus and splenic nerve signaling.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available. The following are generalized methodologies for the key experiments based on standard practices in the field.
Animal Models
-
3xTg-AD Mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ plaques and neurofibrillary tangles in an age-dependent manner, mimicking key aspects of AD pathology.
-
PS cDKO Mice: These mice have a conditional knockout of presenilin 1 and presenilin 2 in the postnatal forebrain, leading to neurodegenerative phenotypes and elevated tau phosphorylation, but without Aβ pathology.
Drug Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies with xanomeline and its derivatives.
-
Vehicle: The specific vehicle for dissolving this compound for injection would typically be a sterile, biocompatible solution such as saline or a buffered solution.
-
Dosing Regimen: Chronic studies have involved daily administration over several months.
Behavioral Assays
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water using distal visual cues. Key measures include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed).
-
Novel Object Recognition: This assay evaluates recognition memory. Mice are first familiarized with two identical objects in an arena. After a retention interval, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured to assess memory.
-
Contextual Fear Conditioning: This test measures fear-associated learning and memory. Mice are placed in a novel context (conditioning chamber) and receive a mild footshock (unconditioned stimulus) paired with the context. Memory is assessed by measuring the freezing behavior (a fear response) when the mouse is returned to the same context at a later time.
Biochemical and Histological Analyses
-
ELISA for Aβ Levels: Enzyme-linked immunosorbent assays are used to quantify the levels of Aβ40 and Aβ42 in brain homogenates.
-
Western Blotting for Tau Phosphorylation: This technique is used to detect and quantify the levels of total tau and specific phosphorylated tau epitopes (e.g., using antibodies like AT8 for pSer202/Thr205 and AT180 for pThr231) in brain lysates.
-
Immunohistochemistry for Neuroinflammation: Brain sections are stained with antibodies against specific markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP) to visualize and quantify the extent of neuroinflammation.
Visualized Signaling Pathways and Workflows
M1 Receptor Signaling in APP Processing
Caption: M1 receptor activation by Xanomeline promotes non-amyloidogenic APP processing.
M1 Receptor Signaling in Tau Phosphorylation
Caption: M1 receptor activation by Xanomeline inhibits GSK-3β, reducing tau hyperphosphorylation.
Preclinical Experimental Workflow
Caption: General workflow for preclinical evaluation of Xanomeline in AD mouse models.
Conclusion and Future Directions
The preclinical evidence, largely derived from studies on the M1 muscarinic receptor pathway and xanomeline derivatives, provides a compelling rationale for the continued investigation of this compound as a therapeutic agent for Alzheimer's disease. The dual mechanism of potentially enhancing non-amyloidogenic APP processing and reducing tau hyperphosphorylation positions it as a candidate for both symptomatic relief and disease modification.
However, to build a more definitive preclinical case, future research should focus on:
-
Direct evaluation of this compound in widely accepted AD transgenic mouse models (e.g., 5XFAD, APP/PS1) to obtain quantitative data on its effects on Aβ and tau pathologies.
-
Comprehensive cognitive testing of this compound in these models using a battery of behavioral assays.
-
In-depth investigation of the effects of this compound on neuroinflammation and synaptic markers within the context of AD pathology.
-
Publication of detailed experimental protocols to ensure reproducibility and facilitate comparative analysis across studies.
A more complete preclinical data package will be crucial for guiding the design of future clinical trials and ultimately determining the therapeutic value of this compound for patients with Alzheimer's disease.
References
- 1. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Early-Phase Clinical Trial Data of Xanomeline Tartrate in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial data for xanomeline tartrate, a novel muscarinic receptor agonist, in the treatment of schizophrenia. The document focuses on the co-formulation of xanomeline with trospium chloride (KarXT), which has been the subject of recent pivotal trials.
Introduction: A Novel Mechanism of Action
This compound represents a significant departure from traditional antipsychotic medications that primarily target the dopamine D2 receptor.[1][2] Its efficacy is believed to stem from its agonistic activity at the M1 and M4 muscarinic acetylcholine receptors in the central nervous system.[1][3][4] Activation of these receptors is thought to indirectly modulate dopamine and other neurotransmitter systems implicated in the pathophysiology of schizophrenia, offering a new therapeutic avenue for managing psychotic symptoms.
Early development of xanomeline alone was hampered by dose-limiting peripheral cholinergic side effects, such as nausea and vomiting. The combination with trospium chloride, a peripherally restricted muscarinic antagonist, was designed to mitigate these adverse events without compromising the central nervous system efficacy of xanomeline.
Quantitative Data Summary
The following tables summarize the key quantitative data from the early-phase (Phase 2 and 3) clinical trials of KarXT in adults with schizophrenia.
Table 1: Efficacy Data from Key Clinical Trials
| Trial | Treatment Group | Placebo Group | Metric | Endpoint | Key Finding | p-value | Cohen's d |
| EMERGENT-1 (Phase 2) | KarXT | Placebo | PANSS Total Score Change from Baseline | Week 5 | -17.4 vs. -5.9 | <0.001 | 0.75 |
| EMERGENT-2 (Phase 3) | KarXT | Placebo | PANSS Total Score Change from Baseline | Week 5 | -21.2 vs. -11.6 | <0.0001 | 0.61 |
| EMERGENT-3 (Phase 3) | KarXT | Placebo | PANSS Total Score Change from Baseline | Week 5 | -20.6 vs. -12.2 | <0.001 | 0.60 |
| Pooled EMERGENT Trials | KarXT (n=314) | Placebo (n=326) | PANSS Total Score Change from Baseline | Week 5 | -19.4 vs. -9.6 | <0.0001 | 0.65 |
PANSS: Positive and Negative Syndrome Scale
Table 2: Safety and Tolerability Data (EMERGENT-2)
| Adverse Event | KarXT (n=126) | Placebo (n=126) |
| Overall TEAEs | 75% | 58% |
| Discontinuation due to TEAEs | 7% | 6% |
| Serious TEAEs | 2% | 2% |
| Constipation | 21% | 10% |
| Dyspepsia | 19% | 8% |
| Nausea | 19% | 6% |
| Vomiting | 14% | 1% |
| Headache | 14% | 12% |
| Hypertension | 10% | 1% |
| Dizziness | 9% | 3% |
| Gastroesophageal Reflux Disease | 6% | 0% |
| Somnolence | 5% | 4% |
| Extrapyramidal Symptoms | 0% | 0% |
| Weight Gain | 0% | 1% |
TEAEs: Treatment-Emergent Adverse Events
Experimental Protocols
The EMERGENT trials were randomized, double-blind, placebo-controlled studies conducted in adults with a diagnosis of schizophrenia who were experiencing an acute exacerbation of psychosis.
Key Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of schizophrenia.
-
Recent worsening of psychosis warranting hospitalization.
-
Positive and Negative Syndrome Scale (PANSS) total score ≥ 80.
-
Clinical Global Impression–Severity (CGI-S) score ≥ 4.
Dosing Regimen:
-
The trials utilized a flexible-dose design.
-
KarXT dosing typically started at 50 mg xanomeline / 20 mg trospium twice daily.
-
The dose could be increased to a maximum of 125 mg xanomeline / 30 mg trospium twice daily.
Outcome Measures:
-
Primary Endpoint: Change from baseline in PANSS total score at Week 5.
-
Secondary Endpoints: Included changes from baseline in PANSS positive and negative subscale scores, and the PANSS Marder negative factor score.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in schizophrenia.
Experimental Workflow
Caption: Generalized workflow for the EMERGENT clinical trials.
Logical Relationship of KarXT Components
Caption: Logical relationship of the components within KarXT.
References
A Technical Guide to the Cholinergic Effects of Xanomeline Tartrate
Executive Summary
Xanomeline is a pioneering muscarinic acetylcholine receptor agonist with a distinct pharmacological profile that has significant implications for the treatment of complex neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Unlike traditional antipsychotics that primarily target dopamine receptors, xanomeline exerts its therapeutic effects by modulating the cholinergic system.[1][2] This document provides a comprehensive technical overview of xanomeline tartrate's mechanism of action, its functional selectivity for M1 and M4 receptor subtypes, the core signaling pathways it activates, and its downstream effects on key neurotransmitter systems. Detailed experimental protocols for assessing muscarinic agonist activity are provided, alongside quantitative data and visual diagrams to facilitate a deeper understanding of its role in cholinergic neurotransmission.
Introduction to Cholinergic Modulation with Xanomeline
The central nervous system's cholinergic system is a crucial neuromodulatory network that governs a wide array of physiological functions, including cognitive processes like learning and memory, attention, and arousal.[3] This system's primary neurotransmitter, acetylcholine (ACh), interacts with two main classes of receptors: nicotinic and muscarinic. The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that are widely distributed throughout the brain and periphery.[4]
Specifically, the M1 and M4 receptors have emerged as critical therapeutic targets for neuropsychiatric conditions. M1 receptors are highly expressed in the cortex and hippocampus and are linked to cognitive enhancement, while M4 receptors are prevalent in the striatum and cortex, where they modulate dopamine release, offering a potential mechanism for antipsychotic effects.[5] Xanomeline was developed as a muscarinic agonist with preferential activity at these M1 and M4 subtypes, representing a novel therapeutic strategy that moves beyond the dopamine D2 receptor blockade typical of conventional antipsychotics.
Pharmacodynamics of this compound
While initial binding studies suggested xanomeline was a selective M1 agonist, further functional studies revealed it is more accurately described as an M1/M4-preferring agonist. Its clinical efficacy is believed to stem from the synergistic activation of both receptor subtypes.
Receptor Binding Profile
Radioligand binding assays have demonstrated that xanomeline has a high affinity for all five muscarinic receptor subtypes, with a notable preference for M1 and M4 receptors. Its binding is non-selective, but its functional effects are much more selective. A unique characteristic of xanomeline is its "wash-resistant" binding, where it remains avidly bound to the receptor even after extensive washing, leading to persistent receptor activation.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| M1 | ~10-15 |
| M2 | ~30+ |
| M3 | ~30+ |
| M4 | ~10-15 |
| M5 | ~30+ |
| Table 1: Representative binding affinities of xanomeline for human muscarinic acetylcholine receptors. Exact values vary across studies, but consistently show a higher affinity for M1 and M4 subtypes. |
Functional Selectivity and Efficacy
Functional assays are critical to understanding xanomeline's mechanism, as they reveal its preferential agonism despite its broad binding profile. Xanomeline acts as a full agonist at M1 and M4 receptors while demonstrating lower potency and efficacy at M2, M3, and M5 subtypes. This functional selectivity is crucial for its therapeutic window, aiming to maximize central nervous system (CNS) benefits while minimizing peripheral cholinergic side effects commonly associated with non-selective muscarinic agonists (e.g., salivation, gastrointestinal distress). These side effects ultimately led to the development of a combination product with trospium, a peripherally restricted muscarinic antagonist, to improve tolerability.
| Assay Type | Receptor Target | Potency (EC50 / IC50) | Efficacy (% of Carbachol) |
| Phospholipid Hydrolysis | M1 | Potent (nM range) | 55-100% |
| cAMP Inhibition | M4 | Potent (nM range) | High |
| Atrial Rate (In Vitro) | M2 | Low (µM range) | Low |
| Table 2: Summary of xanomeline's functional potency and efficacy at different muscarinic receptor subtypes. |
Core Signaling Pathways and Neurotransmitter Modulation
Xanomeline's effects on cholinergic neurotransmission are mediated by distinct G-protein signaling cascades initiated by M1 and M4 receptor activation.
M1 Receptor-Mediated Signaling (Gq/11 Pathway)
M1 receptors primarily couple to the Gq/11 family of G-proteins. Agonist binding by xanomeline initiates a cascade that activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is fundamental to enhancing synaptic plasticity and cognitive functions. M1 receptor activation has also been shown to potentiate NMDA receptor-mediated currents, which may contribute to its pro-cognitive and antipsychotic effects.
M4 Receptor-Mediated Signaling (Gi/o Pathway)
In contrast, M4 receptors couple to Gi/o proteins, which are inhibitory. Activation of M4 receptors by xanomeline inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA). Presynaptic M4 autoreceptors are found on cholinergic neurons, where their activation reduces acetylcholine release. More critically for its antipsychotic effects, M4 receptor activation in the striatum and ventral tegmental area (VTA) indirectly modulates dopamine signaling, leading to a reduction in dopamine release in the mesolimbic pathway without directly blocking dopamine receptors.
Modulation of Neurotransmitter Release
Xanomeline's activation of M1 and M4 receptors leads to complex, downstream modulation of several key neurotransmitter systems implicated in psychosis and cognition.
-
Acetylcholine: Xanomeline's effects on ACh release are complex. While it acts as a direct agonist on postsynaptic receptors, its activation of presynaptic M2 and M4 autoreceptors can inhibit further ACh release. However, its overall effect is a robust enhancement of cholinergic tone.
-
Dopamine: A key component of its antipsychotic-like profile is the indirect modulation of dopamine. Xanomeline increases dopamine release and metabolites in the prefrontal cortex and nucleus accumbens but not the striatum. This regional selectivity is similar to atypical antipsychotics and is thought to be mediated primarily by M4 receptor activation, which reduces the firing of mesolimbic dopamine neurons.
-
Glutamate: There is a significant interplay between the cholinergic and glutamatergic systems. M1 receptor activation can potentiate NMDA receptor function, which is often hypoactive in schizophrenia. By enhancing inhibitory GABA activity and decreasing excitatory glutamate activity in the midbrain, M1 activation helps restore balance in cortical circuits.
Key Experimental Protocols
The characterization of xanomeline and other novel muscarinic agonists relies on a cascade of in vitro and in vivo assays.
In Vitro Characterization Workflow
Protocol 4.1.1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of xanomeline for each of the five muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Preparation of Membranes: Cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptor subtypes are cultured, harvested, and lysed. The cell membrane fraction is isolated via centrifugation.
-
Assay Setup: In a 96-well plate, the prepared cell membranes are incubated with a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Competition: Varying concentrations of unlabeled xanomeline are added to the wells to compete with the radioligand for receptor binding sites.
-
Incubation: The plate is incubated at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation: The contents are rapidly filtered through a glass fiber filter mat. The filter traps the membranes with the bound radioligand, while the unbound ligand is washed away.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of xanomeline that inhibits 50% of specific radioligand binding) is calculated. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 4.1.2: Calcium Mobilization Assay (M1 Pathway)
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of xanomeline at Gq-coupled M1 receptors.
-
Methodology:
-
Cell Preparation: Cells stably expressing the human M1 receptor are plated in a 96- or 384-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to Ca2+.
-
Compound Addition: A baseline fluorescence reading is recorded. Test concentrations of xanomeline are then added to the wells.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and the change in fluorescence intensity is measured in real-time.
-
Data Analysis: The maximum fluorescence response is determined for each concentration. A dose-response curve is plotted, and the data are fitted to a four-parameter logistic equation to determine the EC50 and Emax values relative to a full agonist like carbachol.
-
Protocol 4.1.3: cAMP Inhibition Assay (M4 Pathway)
-
Objective: To measure the functional potency (IC50/EC50) and efficacy of xanomeline at Gi-coupled M4 receptors.
-
Methodology:
-
Cell Culture: M4-expressing cells are plated in a multi-well plate and cultured overnight.
-
Compound Addition: Cells are pre-incubated with various concentrations of xanomeline.
-
Stimulation: A fixed concentration of forskolin is added to all wells to stimulate adenylyl cyclase and increase intracellular cAMP production.
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Detection: The cells are lysed, and the total amount of cAMP is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The percent inhibition of forskolin-stimulated cAMP levels is plotted against the xanomeline concentration. The data are fitted to a four-parameter logistic equation to determine the IC50 (which represents the EC50 for inhibition) and the maximum percent inhibition.
-
In Vivo Assessment
Protocol 4.2.1: In Vivo Microdialysis
-
Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, acetylcholine) in specific brain regions of freely moving animals following xanomeline administration.
-
Methodology:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Xanomeline or vehicle is administered (e.g., subcutaneously or intraperitoneally).
-
Post-Dose Collection: Dialysate collection continues for several hours post-administration.
-
Sample Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometry detection.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the pre-drug baseline average.
-
Conclusion
This compound represents a significant advancement in the pharmacological approach to neuropsychiatric disorders. Its mechanism as an M1/M4-preferring muscarinic agonist provides a novel means of modulating cholinergic neurotransmission to achieve therapeutic effects on psychosis and cognition. By activating Gq-coupled M1 receptors and Gi-coupled M4 receptors, xanomeline enhances cognitive signaling cascades while simultaneously and indirectly regulating the dopaminergic and glutamatergic pathways that are dysregulated in conditions like schizophrenia. The comprehensive in vitro and in vivo characterization of its unique binding properties and functional selectivity has paved the way for its clinical application, culminating in the development of a co-formulation with trospium to enhance its therapeutic index. This body of research underscores the critical role of the cholinergic system in CNS disorders and highlights the potential of targeted muscarinic agonists as a valuable class of therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Beyond the Muscarinic Maze: A Technical Guide to the Non-Muscarinic Molecular Targets of Xanomeline Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline Tartrate, a functionally selective M1 and M4 muscarinic acetylcholine receptor agonist, has garnered significant attention for its potential in treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. While its efficacy is primarily attributed to its action on muscarinic receptors, a comprehensive understanding of its pharmacological profile necessitates a deeper investigation into its interactions with other molecular targets. This technical guide provides an in-depth exploration of the non-muscarinic receptor interactions of Xanomeline, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways. This information is critical for a thorough assessment of its therapeutic potential and off-target effects.
Quantitative Analysis of Non-Muscarinic Target Engagement
Xanomeline and its active metabolite, N-desmethylxanomeline, have been profiled against a wide array of non-muscarinic G-protein coupled receptors (GPCRs), ion channels, and transporters. The following tables summarize the binding affinities (Ki) of xanomeline at these off-target sites. The data reveals significant interactions with several serotonin (5-HT) receptor subtypes, as well as sigma receptors.
| Receptor Family | Receptor Subtype | Xanomeline Ki (nM) | N-desmethylxanomeline Ki (nM) | Reference |
| Serotonin | 5-HT1A | 130 | 180 | [1] |
| 5-HT1B | >10,000 | >10,000 | [1] | |
| 5-HT2A | 120 | 25 | [1] | |
| 5-HT2B | 6.2 | 6.6 | [1] | |
| 5-HT2C | 430 | 130 | [1] | |
| Dopamine | D1 | >10,000 | >10,000 | |
| D2 | 2,000 | 580 | ||
| D3 | 2,400 | 1,000 | ||
| D4 | 800 | 330 | ||
| D5 | >10,000 | >10,000 | ||
| Adrenergic | α1A | 700 | 2,100 | |
| α1B | 2,400 | 2,400 | ||
| α1D | 1,100 | 1,500 | ||
| α2A | 1,400 | 2,200 | ||
| α2B | 1,100 | 1,100 | ||
| α2C | 1,200 | 1,100 | ||
| β1 | >10,000 | >10,000 | ||
| β2 | >10,000 | >10,000 | ||
| Histamine | H1 | 370 | 130 | |
| H2 | >10,000 | >10,000 | ||
| H3 | >10,000 | >10,000 | ||
| H4 | >10,000 | >10,000 | ||
| Sigma | σ1 | 24 | 6.6 | |
| σ2 | 1,200 | 2,100 | ||
| Transporters | SERT | 1,400 | 1,000 | |
| DAT | >10,000 | >10,000 | ||
| NET | 1,800 | 1,600 |
Table 1: Binding Affinities (Ki) of Xanomeline and N-desmethylxanomeline at Non-Muscarinic Targets. Data is presented as the geometric mean from at least three independent experiments.
Functional Activity at Serotonin Receptors
Beyond binding affinity, functional assays reveal the nature of Xanomeline's interaction with serotonin receptors. Studies have consistently shown that xanomeline acts as an agonist at 5-HT1A and 5-HT1B receptors and as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.
| Receptor | Functional Activity | Assay Type | Potency (EC50/IC50) | Efficacy (% of 5-HT) | Reference |
| h5-HT1A | Agonist | [35S]GTPγS Binding | 250 nM | 100% | |
| h5-HT1B | Agonist | [35S]GTPγS Binding | 400 nM | 100% | |
| h5-HT2A | Antagonist | Calcium Mobilization | pKb = 7.4 | - | |
| h5-HT2B | Antagonist | Calcium Mobilization | pKb = 7.1 | - | |
| h5-HT2C | Antagonist | Calcium Mobilization | pKb = 6.9 | - |
Table 2: Functional Activity of Xanomeline at Human Serotonin Receptor Subtypes.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various non-muscarinic receptors.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human receptor of interest (e.g., CHO-K1, HEK293) or from tissue homogenates. Cells are grown to confluence, harvested, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer.
-
Assay Conditions: Competition binding assays are performed in a final volume of 200 µL in 96-well plates. The assay mixture contains the cell membranes, a specific radioligand for the receptor of interest (e.g., [3H]-WAY-100635 for 5-HT1A, [3H]-Ketanserin for 5-HT2A), and increasing concentrations of this compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of Xanomeline that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
[35S]GTPγS Binding Functional Assay
Objective: To determine the functional activity (agonist or inverse agonist) of this compound at G-protein coupled receptors, particularly 5-HT1A and 5-HT1B.
Methodology:
-
Membrane Preparation: As described for radioligand binding assays, membranes are prepared from cells expressing the receptor of interest.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.
-
Assay Conditions: The reaction is carried out in 96-well plates with a final volume of 200 µL. Each well contains cell membranes, GDP (10 µM), [35S]GTPγS (0.1 nM), and varying concentrations of this compound.
-
Incubation: The plates are incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is determined by liquid scintillation counting.
-
Data Analysis: Basal binding is measured in the absence of any agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated and plotted against the concentration of Xanomeline. EC50 and Emax values are determined using non-linear regression.
[35S]GTPγS Binding Assay Workflow
Calcium Mobilization Functional Assay
Objective: To determine the functional activity (antagonist) of this compound at Gq-coupled receptors, such as 5-HT2A, 5-HT2B, and 5-HT2C.
Methodology:
-
Cell Culture: Cells (e.g., HEK293 or CHO) stably expressing the human 5-HT2 receptor subtype of interest are plated in black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the addition of this compound at various concentrations. After a short pre-incubation period with Xanomeline, a fixed concentration of the agonist (e.g., 5-HT) is added to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored as changes in fluorescence intensity over time.
-
Data Analysis: The antagonist effect of Xanomeline is determined by its ability to inhibit the agonist-induced calcium response. The IC50 value is calculated from the concentration-response curve. The apparent antagonist dissociation constant (pKb) is then calculated using the Gaddum equation.
References
The Critical Role of the Tartrate Salt in Optimizing Xanomeline's Pharmaceutical Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Xanomeline, a potent muscarinic acetylcholine receptor agonist with functional selectivity for M1 and M4 subtypes, has emerged as a promising therapeutic agent for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2][3] The development of a clinically viable drug product, however, necessitates careful consideration of the active pharmaceutical ingredient's (API) physicochemical properties. This technical guide delves into the pivotal role of the tartrate salt in enhancing the properties of xanomeline, thereby facilitating its formulation and clinical application.
The conversion of an ionizable drug into a salt form is a common and effective strategy in pharmaceutical development to improve characteristics such as solubility, stability, and bioavailability.[4][5] In the case of xanomeline, the formation of the L-tartrate salt significantly improves its aqueous solubility, a critical factor for oral absorption. This guide will provide a comprehensive overview of the comparative properties of xanomeline and its tartrate salt, detail the experimental protocols used to characterize these properties, and illustrate the key signaling pathways and experimental workflows.
Data Presentation: Physicochemical and Pharmacological Properties
The selection of a suitable salt form is a crucial step in drug development, aiming to optimize the API's properties for manufacturing, formulation, and clinical performance. The tartrate salt of xanomeline was chosen to improve its physicochemical characteristics, particularly its solubility.
| Property | Xanomeline (Free Base) | Xanomeline Tartrate | Reference(s) |
| Chemical Name | 3-(4-(hexyloxy)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine | 3-(4-(hexyloxy)-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Molecular Formula | C₁₄H₂₃N₃OS | C₁₈H₂₉N₃O₇S | |
| Molecular Weight | 281.42 g/mol | 431.51 g/mol | |
| Appearance | - | White to slightly tan crystalline solid | |
| Solubility in Water | Predicted: 0.0758 mg/mL | Highly soluble; 10 mg/mL (warmed) | |
| Solubility in DMSO | - | >100 mg/mL | |
| Melting Point | - | 95.5°C |
Experimental Protocols
The characterization of xanomeline and its tartrate salt involves a variety of experimental techniques to assess its binding affinity, functional activity, and pharmacokinetic properties.
Muscarinic Receptor Binding Assays
These assays are fundamental to understanding the interaction of xanomeline with its target receptors.
Objective: To determine the binding affinity of xanomeline for the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human M1, M2, M3, M4, or M5 muscarinic receptor are cultured to confluency in appropriate media.
-
Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer.
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled muscarinic antagonist, such as [³H]N-methylscopolamine ([³H]NMS), is incubated with the cell membranes.
-
Increasing concentrations of unlabeled xanomeline are added to compete with the radioligand for binding to the receptors.
-
The incubation is carried out at 37°C for a specified period (e.g., 1 hour) to reach equilibrium.
-
-
Wash-Resistant Binding: To assess persistent binding, cells are pre-incubated with xanomeline for a defined period, followed by extensive washing to remove unbound ligand before the addition of the radioligand.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation spectrometry.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of xanomeline for each receptor subtype.
Functional Assays: Phosphoinositide (PI) Hydrolysis
This assay measures the functional agonist activity of xanomeline at Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To quantify the ability of xanomeline to stimulate M1 receptor-mediated intracellular signaling.
Methodology:
-
Cell Culture and Labeling: CHO cells expressing the human M1 muscarinic receptor are cultured and incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: The cells are washed to remove unincorporated [³H]inositol and then incubated with various concentrations of xanomeline in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the total inositol phosphates are extracted from the cells.
-
Detection: The amount of radiolabeled inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of xanomeline.
In Vivo Pharmacokinetic Studies
These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Objective: To determine the plasma concentration of xanomeline over time after oral administration in animal models.
Methodology:
-
Animal Dosing: this compound is administered orally to rats or monkeys at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Plasma Extraction: Plasma is separated from the blood samples. Xanomeline and its metabolites are extracted from the plasma using a suitable organic solvent (e.g., hexane) at a basic pH.
-
Analytical Method: The concentration of xanomeline in the plasma extracts is determined using a validated analytical method, such as capillary gas chromatography with nitrogen-phosphorus detection (GC-NPD).
-
Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Mandatory Visualizations
Signaling Pathways
Experimental Workflow: Receptor Binding Assay
Conclusion
The formation of the tartrate salt is a critical step in the development of xanomeline as a therapeutic agent. By significantly enhancing the aqueous solubility of the active pharmaceutical ingredient, the tartrate salt facilitates its formulation for oral administration and subsequent absorption. This improvement in physicochemical properties, without altering the inherent pharmacological activity of xanomeline at the M1 and M4 muscarinic receptors, underscores the importance of salt selection in drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued research and development of xanomeline and other novel therapeutics for neuropsychiatric disorders.
References
- 1. What is the mechanism of action of this compound/Trospium Chloride? [synapse.patsnap.com]
- 2. From theory to therapy: unlocking the potential of muscarinic receptor activation in schizophrenia with the dual M1/M4 muscarinic receptor agonist xanomeline and trospium chloride and insights from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanomeline - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Xanomeline Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of xanomeline tartrate in rodent models, including recommended dosages, administration protocols, and key signaling pathways. This information is intended to guide researchers in designing and executing preclinical studies for central nervous system (CNS) disorders such as schizophrenia and Alzheimer's disease.
Xanomeline is a potent muscarinic acetylcholine receptor agonist with functional selectivity for M1 and M4 receptors.[1] Its activity at these receptors, which are highly expressed in brain regions critical for cognition and psychosis modulation, has made it a significant compound of interest in neuroscience research.[2][3] Preclinical studies in rodents have been instrumental in characterizing its antipsychotic-like and cognitive-enhancing effects.[4][5]
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes reported dosages of this compound used in various in vivo rodent studies. The selection of a specific dose and administration route will depend on the research question, the rodent model, and the desired pharmacokinetic profile.
| Rodent Model | Administration Route | Dosage Range | Study Context |
| Mouse | Subcutaneous (s.c.) | 1, 3, 10, 30 mg/kg | Locomotor activity and functional connectivity studies |
| Mouse | Intraperitoneal (i.p.) | 1, 3, 10, 30 mg/kg | Conditioned avoidance responding |
| Rat | Subcutaneous (s.c.) | 1.8 - 10 mg/kg/day | Cocaine self-administration studies |
| Rat | Oral (p.o.) | 25 mg/kg | Pharmacokinetic studies |
| Rat | Intraperitoneal (i.p.) | Not specified in detail | Antipsychotic-like activity |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and adjustment solutions (if necessary)
-
Sterile syringes and needles appropriate for the chosen administration route
Protocol:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to the tube. For compounds with limited solubility, a vehicle containing DMSO and other solubilizing agents may be necessary. For example, a common vehicle for lipophilic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If precipitation occurs, sonication can be used to aid dissolution. Gentle warming may also be applied, but care should be taken to avoid degradation of the compound.
-
Check the pH of the solution and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5) to minimize irritation at the injection site.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for intravenous or intraperitoneal injections.
-
Prepare individual doses in sterile syringes immediately before administration.
Administration of this compound to Rodents
The choice of administration route is a critical step in experimental design. Common routes for this compound in rodent studies include oral gavage, subcutaneous injection, and intraperitoneal injection.
a) Oral Gavage (p.o.)
This method ensures a precise oral dose is delivered directly to the stomach.
Procedure:
-
Select an appropriately sized gavage needle for the mouse or rat. The needle should have a ball-tip to prevent esophageal injury.
-
Measure the correct length of the needle by holding it alongside the animal from the mouth to the last rib.
-
Gently restrain the animal in an upright position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
If any resistance is met, do not force the needle. Withdraw and attempt again.
-
Once the needle is in the correct position, slowly administer the solution.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress or injury.
b) Subcutaneous (s.c.) Injection
This route provides a slower absorption rate compared to intraperitoneal or intravenous injections.
Procedure:
-
Gently restrain the animal.
-
Lift the loose skin over the back of the neck or flank to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been punctured.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
c) Intraperitoneal (i.p.) Injection
This is a common route for systemic drug administration with relatively rapid absorption.
Procedure:
-
Gently restrain the animal on its back, with the head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate briefly to check for the presence of urine or intestinal contents.
-
If the aspiration is clear, inject the solution.
-
Withdraw the needle and return the animal to its cage.
Mandatory Visualizations
Signaling Pathway of Xanomeline at the M1 Muscarinic Receptor
Caption: M1 muscarinic receptor signaling cascade initiated by xanomeline.
Experimental Workflow for a Rodent Behavioral Study
Caption: A typical experimental workflow for in vivo rodent behavioral studies.
References
- 1. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Acute and chronic effects of the M1/M4-preferring muscarinic agonist xanomeline on cocaine vs. food choice in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Xanomeline Tartrate for In Vitro Assays
Introduction
Xanomeline tartrate is a potent and selective muscarinic M1 and M4 receptor agonist with significant applications in neuroscience research, particularly in studies related to schizophrenia and Alzheimer's disease. Proper dissolution and preparation of this compound solutions are critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the dissolution of this compound, along with solubility data and guidelines for preparing stock solutions for use in various research applications.
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent and any physical assistance provided during dissolution (e.g., sonication, warming). The following table summarizes the reported solubility data from various suppliers. Researchers should note that using freshly opened, high-purity solvents is crucial for achieving optimal solubility.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source(s) |
| DMSO | 250 mg/mL | 579.37 mM | Ultrasonic assistance is recommended. | [1] |
| DMSO | 200 mg/mL | 463.50 mM | Sonication is recommended. | [2] |
| DMSO | 25 mg/mL | 88.84 mM | Sonication-assisted dissolution. Use freshly opened DMSO as it is hygroscopic. | |
| Water (H₂O) | ≥ 100 mg/mL | 231.75 mM | Saturation point is not fully determined. | [1] |
| Water (H₂O) | 10 mg/mL | 23.18 mM | Warming the solution may be necessary. | |
| Ethanol | ≥ 100 mg/mL | 355.34 mM | Saturation point is not fully determined. |
Molecular Weight of this compound: 431.50 g/mol
Experimental Protocols
This section outlines the recommended procedures for preparing this compound stock solutions for in vitro experiments, such as cell-based assays.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile deionized water (H₂O) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Pipettes and sterile filter tips
-
Personal protective equipment (gloves, lab coat, safety glasses)
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous media for final assay concentrations.
-
Pre-dissolution Preparation:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture absorption.
-
Calculate the required mass of this compound and volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes. If precipitation is observed, gentle warming (up to 37°C) can be applied in conjunction with sonication.
-
-
Sterilization and Storage:
-
If required for your specific cell culture application, sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of a Working Solution in Aqueous Media
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in assays.
-
Pre-dilution Steps:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound in your assay.
-
-
Dilution:
-
Perform a serial dilution of the DMSO stock solution into your aqueous medium of choice (e.g., cell culture medium, PBS).
-
It is crucial to maintain the final DMSO concentration in the assay at a non-toxic level, typically below 0.5% (v/v), to avoid solvent-induced artifacts.
-
Add the diluted this compound solution to your experimental setup and mix gently.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro assays.
Caption: Workflow for this compound Solution Preparation.
References
Application Notes and Protocols for Xanomeline Tartrate Administration in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline tartrate is a muscarinic acetylcholine receptor agonist with selectivity for the M1 and M4 subtypes.[1][2][3] These receptors are implicated in the pathophysiology of psychosis, and xanomeline has demonstrated antipsychotic-like effects in various preclinical models.[4][5] This document provides detailed application notes and protocols for the administration of this compound in two common animal models of psychosis: amphetamine-induced hyperlocomotion and apomorphine-induced disruption of prepulse inhibition (PPI).
Mechanism of Action
Xanomeline's antipsychotic effects are primarily mediated through its agonist activity at M1 and M4 muscarinic receptors in the central nervous system. These receptors are Gq-protein coupled. Activation of M1 and M4 receptors by xanomeline stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates downstream neuronal activity, including the regulation of dopamine release, which is a key neurotransmitter system implicated in psychosis.
Data Presentation
The following tables summarize quantitative data for the administration of this compound in rodent models of psychosis.
Table 1: this compound in Amphetamine-Induced Hyperlocomotion in Rats
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley Rats | |
| Psychostimulant | d-Amphetamine | |
| Amphetamine Dose | 0.5 mg/kg | |
| Xanomeline Dose Range | 1 - 30 mg/kg | |
| Effective Dose | ≥ 1 mg/kg | |
| Administration Route | Subcutaneous (s.c.) | |
| Pre-treatment Time | 40 minutes | |
| Effect | Attenuation of amphetamine-induced hyperactivity |
Table 2: this compound in Apomorphine-Induced Prepulse Inhibition (PPI) Deficit in Rats
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley Rats | |
| Psychostimulant | Apomorphine | |
| Apomorphine Dose | Not specified in all studies, but a common dose is ~0.5 mg/kg | |
| Xanomeline Dose Range | 3 - 30 mg/kg | |
| Effective Dose | 30 mg/kg (significant reversal) | |
| Administration Route | Subcutaneous (s.c.) | |
| Pre-treatment Time | 40 minutes | |
| Effect | Reversal of apomorphine-induced PPI deficit |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
This model assesses the potential of a compound to reverse the psychostimulant-induced increase in locomotor activity, a behavior analogous to certain positive symptoms of psychosis.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Sterile 0.9% saline
-
Male Sprague-Dawley rats (200-250 g)
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles (25-27 gauge)
Procedure:
-
Acclimation: Allow rats to acclimate to the housing facility for at least one week before testing. Handle the animals daily for several days leading up to the experiment.
-
Habituation: On the test day, place each rat individually into an open-field chamber and allow for a 30-minute habituation period.
-
Drug Preparation:
-
Prepare a solution of this compound in sterile 0.9% saline. The concentration should be calculated based on the desired dose and an injection volume of 1 ml/kg.
-
Prepare a solution of d-Amphetamine sulfate in sterile 0.9% saline.
-
-
Xanomeline Administration:
-
Following the habituation period, administer this compound (or vehicle) via subcutaneous (s.c.) injection at a volume of 1 ml/kg.
-
The injection site is typically the loose skin over the neck and shoulder area.
-
-
Amphetamine Administration:
-
40 minutes after the this compound injection, administer d-Amphetamine (or saline for control groups) via s.c. injection.
-
-
Data Collection: Immediately after the amphetamine injection, record the locomotor activity of each rat for 60-90 minutes using the automated activity monitoring system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of this compound on amphetamine-induced hyperlocomotion.
Protocol 2: Apomorphine-Induced Disruption of Prepulse Inhibition (PPI) in Rats
PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. This model assesses the ability of a compound to restore this gating function after it has been disrupted by a dopamine agonist.
Materials:
-
This compound
-
Apomorphine hydrochloride
-
Sterile 0.9% saline (with 0.1% ascorbic acid for apomorphine stabilization)
-
Male Sprague-Dawley rats (250-350 g)
-
Startle chambers equipped with a loudspeaker and a motion sensor
-
Syringes and needles (25-27 gauge)
Procedure:
-
Acclimation and Handling: Similar to the hyperlocomotion protocol, ensure adequate acclimation and handling of the rats.
-
Habituation to Startle Chambers: On the test day, place each rat into a startle chamber and allow for a 5-10 minute habituation period with background white noise.
-
Drug Preparation:
-
Prepare a solution of this compound in sterile 0.9% saline.
-
Prepare a solution of Apomorphine hydrochloride in sterile 0.9% saline containing 0.1% ascorbic acid to prevent oxidation.
-
-
Xanomeline Administration:
-
Administer this compound (or vehicle) via s.c. injection at a volume of 1 ml/kg.
-
-
Pre-treatment Interval: Return the animals to their home cages for a 40-minute pre-treatment period.
-
Apomorphine Administration:
-
Administer Apomorphine (or vehicle) via s.c. injection.
-
-
PPI Testing:
-
5-10 minutes after the apomorphine injection, place the rats back into the startle chambers.
-
The PPI session typically consists of a series of trials, including:
-
Pulse-alone trials (e.g., 120 dB startle stimulus).
-
Prepulse-pulse trials (e.g., a prepulse of 3-12 dB above background noise followed by the 120 dB pulse).
-
No-stimulus trials (background noise only).
-
-
The inter-trial interval should be varied.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]. Analyze the data using appropriate statistical methods, such as ANOVA, to determine the effect of this compound on apomorphine-induced PPI deficits.
References
- 1. researchgate.net [researchgate.net]
- 2. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Measuring Xanomeline Tartrate M1/M4 Agonism: A Guide to Cell-Based Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Xanomeline Tartrate is a muscarinic acetylcholine receptor agonist with preferential activity at the M1 and M4 subtypes.[1][2] These receptors are key targets in the development of therapeutics for neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease.[3][4] M1 receptors are primarily coupled to the Gq signaling pathway, leading to the mobilization of intracellular calcium, while M4 receptors are typically coupled to the Gi/o pathway, which inhibits adenylyl cyclase and subsequently reduces cyclic AMP (cAMP) levels.[5] This document provides detailed protocols for three common cell-based assays used to quantify the M1 and M4 agonism of this compound: the Calcium Flux assay, the IP-One assay, and the ERK Phosphorylation assay.
Data Presentation
The following table summarizes the quantitative data for Xanomeline's activity at M1 and M4 receptors across different cell-based assays. These values are representative and can vary based on the specific cell line and experimental conditions.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| Xanomeline | Human M1 | Calcium Flux | EC50 | 30.9 |
| Human M1 | Gq Protein Engagement (BRET) | EC50 | 15.85 | |
| Human M4 | GTPγS Binding | EC50 | 229 | |
| Human M4 | Calcium Flux (with Gqi5) | EC50 | 14.1 | |
| Carbachol (Reference Agonist) | Rat M1 | Calcium Flux | EC50 | ~50 µM |
| Oxotremorine M (Reference Agonist) | Human M1 | Calcium Flux | EC50 | 917 |
| Human M4 | Calcium Flux (with Gα15) | EC50 | 88.7 |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Protocol 1: Calcium Flux Assay for M1 Receptor Agonism
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled M1 receptors.
Materials:
-
Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293).
-
Black, clear-bottom 96- or 384-well microplates.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye extrusion).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound and a reference agonist (e.g., Carbachol).
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a dye loading buffer containing Fluo-4 AM (typically 2-4 µM) and probenecid (around 2.5 mM) in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Measurement:
-
Place the cell plate into the kinetic fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add the compound dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak response.
-
Plot the change in fluorescence as a function of agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Protocol 2: IP-One HTRF® Assay for M1 Receptor Agonism
This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade activated by Gq-coupled receptors.
Materials:
-
Cells stably expressing the human M1 muscarinic receptor.
-
White, low-volume 384-well microplates.
-
Cell culture medium.
-
IP-One HTRF® assay kit (e.g., from Cisbio), which includes stimulation buffer with LiCl, IP1-d2 conjugate, and anti-IP1-Cryptate antibody.
-
This compound and a reference agonist.
-
HTRF®-compatible plate reader.
Procedure:
-
Cell Preparation: Culture and harvest the M1-expressing cells. Resuspend the cells in the stimulation buffer provided in the kit to the desired concentration.
-
Assay Protocol:
-
Add the cell suspension to the wells of the microplate.
-
Add the serial dilutions of this compound or the reference agonist.
-
Incubate the plate for the recommended time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Detection:
-
Add the HTRF® detection reagents (IP1-d2 and anti-IP1-Cryptate) as a combined lysis/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF®-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the 665/620 emission ratio for each well.
-
Convert the ratio to IP1 concentration using a standard curve run in parallel.
-
Plot the IP1 concentration against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Protocol 3: ERK1/2 Phosphorylation Assay for M1/M4 Agonism
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event for both Gq- and Gi-coupled GPCRs.
Materials:
-
Cells expressing the human M1 or M4 muscarinic receptor.
-
Cell culture plates (e.g., 6-well or 12-well).
-
Serum-free cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Plate the cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane of the p-ERK antibodies.
-
Re-probe the same membrane with the anti-total-ERK antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total-ERK using densitometry software.
-
Calculate the ratio of p-ERK to total-ERK for each sample.
-
Plot the normalized p-ERK levels against the agonist concentration to determine the EC50.
-
References
Application Notes and Protocols for the HPLC Analysis of Xanomeline Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Xanomeline Tartrate in pharmaceutical formulations and for the assessment of its stability using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established and validated methods to ensure accuracy and robustness.
Introduction
Xanomeline is a muscarinic acetylcholine receptor agonist, primarily targeting M1 and M4 receptors.[1][2] It is under investigation for the treatment of schizophrenia and Alzheimer's disease.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in drug substance and drug product, as well as for stability studies to identify and quantify any potential degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and specificity.[3]
This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, along with a protocol for forced degradation studies to assess its intrinsic stability.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development and understanding the behavior of the analyte during analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₉N₃O₇S | |
| Molecular Weight | 431.50 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Water (up to 70 mg/ml), DMSO (up to 45 mg/ml) |
HPLC Methodologies
Two distinct HPLC methods are presented below, offering flexibility in terms of column chemistry and mobile phase composition.
Method 1: Reversed-Phase HPLC with a Cyanopropyl Column
This method is adapted from a published assay for the determination of xanomeline in human plasma and is suitable for quantification of the active pharmaceutical ingredient (API).
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax CN, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 0.5% (v/v) Triethylamine in water, adjusted to pH 3.0 with concentrated orthophosphoric acid : Tetrahydrofuran (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 296 nm |
| Run Time | Approximately 10 minutes |
Method 2: Stability-Indicating Reversed-Phase HPLC with a C18 Column
This method has been validated for the simultaneous quantification of Xanomeline and Trospium Chloride and is proven to be stability-indicating, making it ideal for quality control and stability studies.
Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 231 nm |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Protocol 1: Standard and Sample Preparation for Assay
Objective: To prepare standard and sample solutions for the quantification of this compound.
Materials:
-
This compound reference standard
-
This compound drug product
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (for Method 2)
-
Triethylamine (for Method 1)
-
Orthophosphoric acid (for Method 1)
-
Tetrahydrofuran (for Method 1)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Standard Solution Preparation (Example for Method 2):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (Acetonitrile : 0.1% Formic Acid in water, 40:60, v/v) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well. This yields a stock solution of 100 µg/mL.
-
Perform serial dilutions from the stock solution to prepare working standards at the desired concentration range for calibration.
Sample Solution Preparation (Example for Method 2):
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Xanomeline into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Forced Degradation Studies
Objective: To evaluate the stability of this compound under various stress conditions to establish a stability-indicating HPLC method.
Stress Conditions:
-
Acid Hydrolysis: Reflux a solution of this compound in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux a solution of this compound in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Procedure:
-
Prepare solutions of this compound at a concentration of approximately 1 mg/mL in the respective stress media.
-
After the specified stress period, neutralize the acidic and basic solutions.
-
Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method (e.g., Method 2) and compare the chromatograms to that of an unstressed standard solution.
Data Presentation
The following table summarizes the forced degradation results for Xanomeline as reported in the literature.
| Stress Condition | % Degradation of Xanomeline |
| Peroxide (Oxidative) | 14.1% |
| Alkali (Base Hydrolysis) | 12.2% |
| Acid Hydrolysis | Significant degradation |
| Thermal | Significant degradation |
| Photolytic | Significant degradation |
Note: Specific degradation percentages for acid, thermal, and photolytic conditions were not detailed in the cited literature but were noted as significant.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of factors influencing the HPLC separation.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Factors influencing HPLC separation of this compound.
References
Application Notes and Protocols: Co-administration of Xanomeline Tartrate with Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline is a muscarinic acetylcholine receptor agonist with a preference for M1 and M4 subtypes, which are crucial in modulating dopamine pathways and cognitive functions in the central nervous system (CNS).[1][2][3] While early research demonstrated its potential for treating the symptoms of schizophrenia and Alzheimer's disease, its clinical development was hampered by significant peripheral cholinergic side effects, such as nausea, vomiting, and diarrhea.[4][5]
To address this limitation, a combination therapy was developed, co-administering xanomeline with trospium chloride. Trospium is a peripherally restricted muscarinic antagonist that does not readily cross the blood-brain barrier. This strategic combination, known as KarXT (xanomeline-trospium), is designed to leverage the therapeutic effects of xanomeline on the CNS while mitigating the dose-limiting peripheral side effects. These application notes provide an overview of the mechanism, clinical data, and experimental protocols associated with the co-administration of Xanomeline Tartrate and Trospium Chloride.
Mechanism of Action
The therapeutic rationale for combining xanomeline and trospium is based on a synergistic interplay between central receptor activation and peripheral receptor blockade.
-
Xanomeline (Central Action): As a muscarinic agonist, xanomeline crosses the blood-brain barrier to act on M1 and M4 receptors in the brain. Activation of these receptors is believed to modulate dopamine and acetylcholine neurotransmission, which can lead to improvements in psychosis and cognition without directly blocking D2 dopamine receptors like traditional antipsychotics.
-
Trospium Chloride (Peripheral Action): Trospium is a quaternary ammonium compound, a characteristic that limits its ability to cross the blood-brain barrier. It acts as a competitive antagonist at muscarinic receptors in peripheral tissues. By blocking these peripheral receptors, trospium reduces the cholinergic side effects caused by xanomeline, such as gastrointestinal distress, excessive salivation, and sweating, thereby improving the drug's overall tolerability.
References
- 1. What is the mechanism of action of this compound/Trospium Chloride? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. hcplive.com [hcplive.com]
- 4. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Tolerability of KarXT (Xanomeline Trospium): Pooled Results From the Randomized, Double-Blind, Placebo-Controlled EMERGENT Trials | CNS Spectrums | Cambridge Core [cambridge.org]
Application Notes and Protocols for In Vivo Microdialysis: Measuring Neurotransmitter Release with Xanomeline Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline Tartrate is a muscarinic acetylcholine receptor agonist with notable selectivity for M1 and M4 receptor subtypes, which are implicated in cognitive processes and the modulation of psychotic symptoms.[1][2] Its unique mechanism of action, distinct from traditional dopamine receptor-blocking antipsychotics, has made it a significant compound of interest for treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[3][4][5] In vivo microdialysis is a powerful technique used to measure the levels of extracellular neurotransmitters in specific brain regions of freely moving animals, providing crucial insights into the pharmacodynamic effects of novel therapeutic agents like Xanomeline.
These application notes provide a detailed protocol for utilizing in vivo microdialysis to assess the effects of this compound on acetylcholine (ACh) and dopamine (DA) release in key brain areas such as the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).
Signaling Pathway of this compound
Xanomeline acts as an agonist at M1 and M4 muscarinic acetylcholine receptors. Activation of the Gq-coupled M1 receptor initiates a signaling cascade that results in the modulation of neuronal excitability and neurotransmitter release. The Gi-coupled M4 receptor, on the other hand, can act as an autoreceptor on cholinergic neurons, regulating acetylcholine release, and is also involved in the modulation of dopamine pathways.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the major steps involved in conducting an in vivo microdialysis experiment to measure neurotransmitter release in response to this compound administration.
Detailed Experimental Protocols
Microdialysis Probe and Guide Cannula Implantation
This protocol is adapted for use in adult male Sprague-Dawley rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee guidelines.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Dental cement
-
Miniature stainless steel screws
-
Surgical drill and bits
-
Suturing materials
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Place the animal in the stereotaxic apparatus and ensure the head is level.
-
Surgical Preparation: Shave the scalp and sterilize the area with an appropriate antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a stereotaxic atlas, determine the coordinates for the target brain regions (e.g., medial prefrontal cortex and nucleus accumbens). Drill small burr holes through the skull at these locations.
-
Anchor Screws: Place 2-3 small stainless steel screws into the skull to serve as anchors for the dental cement.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined coordinates.
-
Fixation: Secure the guide cannula to the skull and anchor screws using dental cement.
-
Closure and Recovery: Once the cement has hardened, insert the dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision around the implant. Allow the animal to recover for at least 5-7 days before the microdialysis experiment. Provide appropriate post-operative care, including analgesics.
In Vivo Microdialysis and Sample Collection
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector (refrigerated)
-
This compound solution
-
Saline (vehicle)
Procedure:
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Perfusion: Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Baseline Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) into vials in a refrigerated fraction collector.
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, s.c.) or vehicle (saline).
-
Post-Administration Collection: Continue to collect dialysate samples for at least 3-4 hours following drug administration.
-
Probe Removal and Verification: At the end of the experiment, euthanize the animal, remove the brain, and histologically verify the placement of the microdialysis probe.
Neurotransmitter Analysis by HPLC-ECD
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (specific composition will depend on the analytes of interest)
-
Standard solutions of acetylcholine and dopamine
-
Microdialysate samples
Procedure:
-
System Preparation: Prepare the mobile phase and equilibrate the HPLC-ECD system.
-
Standard Curve: Inject known concentrations of acetylcholine and dopamine standards to generate a standard curve for quantification.
-
Sample Analysis: Inject a fixed volume of each dialysate sample into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and determine the concentration of acetylcholine and dopamine in each sample by comparing the peak areas to the standard curve. The results are typically expressed as a percentage of the average baseline concentration.
Quantitative Data on Neurotransmitter Release
The following tables summarize the effects of this compound on acetylcholine and dopamine efflux in the medial prefrontal cortex and nucleus accumbens of rats, as determined by in vivo microdialysis. Data is presented as the maximum percentage increase from baseline levels.
Table 1: Effect of this compound on Acetylcholine Efflux
| Brain Region | Dose (mg/kg, s.c.) | Maximum Increase in ACh Efflux (% of Baseline) |
| Medial Prefrontal Cortex | 1 | No significant change |
| 3 | No significant change | |
| 10 | ~250% | |
| Nucleus Accumbens | 1 | No significant change |
| 3 | No significant change | |
| 10 | ~200% | |
| Data adapted from Li et al., 2008 |
Table 2: Effect of this compound on Dopamine Efflux
| Brain Region | Dose (mg/kg, s.c.) | Maximum Increase in DA Efflux (% of Baseline) |
| Medial Prefrontal Cortex | 1 | ~150% |
| 3 | ~200% | |
| 10 | ~300% | |
| Nucleus Accumbens | 1 | No significant change |
| 3 | No significant change | |
| 10 | ~200% | |
| Data adapted from Li et al., 2008 |
Summary and Conclusion
In vivo microdialysis is an indispensable tool for characterizing the neurochemical effects of novel compounds like this compound. The protocols and data presented here demonstrate that Xanomeline dose-dependently increases acetylcholine and dopamine efflux in brain regions critical for cognition and reward. Specifically, a 10 mg/kg subcutaneous dose of Xanomeline significantly elevates both neurotransmitters in the medial prefrontal cortex and nucleus accumbens. These findings underscore the utility of in vivo microdialysis in preclinical drug development and provide a framework for further investigation into the therapeutic potential of muscarinic receptor agonists.
References
- 1. A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Xanomeline Tartrate solubility for experimental use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Xanomeline Tartrate in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to solubility and solution preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Solution Preparation
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a white to slightly tan crystalline solid that is highly soluble in protic solvents such as water and methanol.[1][2] It is also highly soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] For most in vitro assays, sterile water or DMSO are the recommended starting solvents. For in vivo studies, saline or specialized vehicle formulations are typically used.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water (H₂O) | ≥ 100 mg/mL[4] | ≥ 231.75 mM | Warming the solution may be necessary for complete dissolution.[5] |
| Dimethyl Sulfoxide (DMSO) | Up to 250 mg/mL | Up to 579.37 mM | Requires sonication for complete dissolution. It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can impact solubility. |
| Saline | ≥ 100 mg/mL | ≥ 231.75 mM | Suitable for preparing solutions for in vivo administration. |
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Warming: Gently warm the solution to 37°C. This can be particularly helpful when using aqueous solvents.
-
Sonication: Use an ultrasonic bath to aid dissolution, especially when preparing high-concentration stock solutions in DMSO.
-
pH Adjustment: While specific data on the pH-solubility profile of this compound is limited, the solubility of amine-containing compounds can be pH-dependent. If working with a buffered solution, ensure the pH is compatible with the drug's stability. It is recommended to first dissolve the compound in a primary solvent like water or DMSO before diluting it into a buffered medium.
-
Fresh Solvent: Particularly with DMSO, ensure you are using a fresh, anhydrous grade, as absorbed moisture can reduce its solvating power for certain compounds.
Q3: How should I prepare stock solutions of this compound?
A3: For in vitro experiments, it is common to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in DMSO. These stock solutions can then be diluted to the final working concentration in your experimental medium.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is approximately 431.51 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 431.51 g/mol = 0.0043151 g or 4.32 mg.
-
-
Dissolution: Weigh out 4.32 mg of this compound and add it to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Sonication: Vortex the tube briefly and then place it in an ultrasonic bath until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are reported to be stable for up to 6 months at -80°C and 1 month at -20°C.
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous environment is a common issue. Here are some strategies to mitigate this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium, as higher concentrations can be cytotoxic and may also cause the compound to precipitate.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Use of a Co-solvent/Surfactant: For in vivo preparations, co-solvents and surfactants are often used. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Pre-warming the Aqueous Medium: Having your buffer or media at 37°C before adding the DMSO stock can sometimes help.
-
Vortexing during Dilution: Add the DMSO stock to the aqueous medium while vortexing to ensure rapid and uniform mixing.
2. In Vivo Preparation and Administration
Q5: What are suitable vehicle formulations for in vivo administration of this compound?
A5: The choice of vehicle depends on the route of administration. Here are some commonly used formulations:
Data Presentation: In Vivo Formulations for this compound
| Formulation Components | Route of Administration | Notes |
| Saline | Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral Gavage (p.o.) | Suitable for lower concentrations where solubility is not a concern. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (i.p.), Oral Gavage (p.o.) | A common formulation to improve the solubility of compounds for in vivo use. Prepare by adding each component sequentially and ensuring the solution is clear before adding the next. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Intraperitoneal (i.p.), Oral Gavage (p.o.) | Captisol® (SBE-β-CD) is a modified cyclodextrin used to enhance the solubility of poorly soluble compounds. |
| 10% DMSO, 90% Corn Oil | Oral Gavage (p.o.) | A lipid-based vehicle that can be used for oral administration. |
Experimental Protocol: Preparation of this compound in a Co-Solvent Vehicle for Intraperitoneal Injection
This protocol is for preparing a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare a 10 mg/mL stock in DMSO: Dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vehicle Preparation: In a sterile tube, add 0.4 mL of PEG300.
-
Add DMSO stock: Add 0.1 mL of the 10 mg/mL this compound stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80: Add 0.05 mL of Tween-80 and mix until the solution is clear.
-
Add Saline: Add 0.45 mL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 1 mg/mL.
-
Administration: The solution should be prepared fresh on the day of the experiment. The typical injection volume for mice is 5-10 mL/kg.
3. Stability and Storage
Q6: How stable is this compound in solution?
A6: The stability of this compound depends on the solvent and storage conditions.
-
Solid Form: As a solid, this compound should be stored at 4°C, protected from moisture.
-
DMSO Stock Solutions: When stored at -80°C, stock solutions in DMSO are stable for up to 6 months. At -20°C, they are stable for about 1 month. It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions should be prepared fresh for each experiment. If an aqueous stock solution is prepared, it should be filter-sterilized (0.22 µm filter) and used promptly.
-
Working Solutions: The stability of diluted working solutions in cell culture media at 37°C for extended periods has not been extensively reported. It is advisable to prepare these solutions fresh before each experiment.
-
Degradation: Forced degradation studies have shown that this compound is susceptible to degradation under oxidative (peroxide) and alkaline conditions. It is important to avoid these conditions during solution preparation and storage.
4. Mechanism of Action and Signaling Pathways
Q7: What is the mechanism of action of Xanomeline?
A7: Xanomeline is a potent muscarinic acetylcholine receptor agonist with functional selectivity for the M1 and M4 receptor subtypes. These receptors are G protein-coupled receptors (GPCRs) that are highly expressed in the central nervous system and are involved in cognitive processes and the regulation of dopamine signaling.
-
M1 Receptor Activation: The M1 receptor is predominantly coupled to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to neuronal excitation.
-
M4 Receptor Activation: The M4 receptor is primarily coupled to the Gi/o family of G proteins. Activation of M4 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling pathway is generally inhibitory and plays a role in modulating the release of other neurotransmitters, including dopamine.
Mandatory Visualizations
Caption: M1 Receptor Signaling Pathway activated by Xanomeline.
References
- 1. This compound | M1 mAChR agonist | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. US11890378B2 - Compositions and methods for treating disorders ameliorated by muscarinic receptor activation - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immediate and Delayed Consequences of Xanomeline Wash-Resistant Binding at the M3 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Xanomeline Tartrate Dosage to Avoid Adverse Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of xanomeline tartrate in experimental settings, with a focus on optimizing dosage to minimize adverse effects. The information is presented in a question-and-answer format to directly address potential issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Xanomeline is a potent muscarinic acetylcholine receptor agonist with functional selectivity for the M1 and M4 receptor subtypes.[1][2] In the central nervous system (CNS), activation of M1 and M4 receptors is associated with improvements in cognitive function and a reduction in psychotic-like behaviors.[2] Xanomeline's antipsychotic effects are believed to be mediated by the modulation of dopamine release in the mesolimbic pathway through its action on these receptors.[3][4]
Q2: What are the most common adverse effects observed with this compound administration in preclinical and clinical studies?
The therapeutic utility of xanomeline has been historically limited by dose-dependent cholinergic adverse effects. These are primarily due to the activation of peripheral muscarinic receptors. Common side effects include:
-
Gastrointestinal: Nausea, vomiting, diarrhea, and dyspepsia.
-
Secretory: Excessive salivation (salivary hypersecretion) and sweating (hyperhidrosis).
-
Cardiovascular: In some cases, syncope (fainting) and postural dizziness have been observed.
Q3: How can the peripheral cholinergic side effects of xanomeline be mitigated in experimental studies?
A common and effective strategy is the co-administration of a peripherally restricted muscarinic antagonist, such as trospium chloride. Trospium does not readily cross the blood-brain barrier, allowing it to block the peripheral muscarinic receptors responsible for the adverse effects without interfering with xanomeline's central therapeutic action. This combination, known as KarXT, has been shown to significantly reduce the incidence of cholinergic side effects compared to xanomeline alone. For severe cholinergic toxicity in an experimental setting, a muscarinic antagonist like atropine or glycopyrrolate can be administered.
Q4: What are the recommended starting points for dosing this compound in preclinical models?
Dosing will vary depending on the animal model and the research question. However, based on published studies, the following ranges can be considered as starting points for dose-response investigations:
-
Mice: Subcutaneous (s.c.) administration of 1, 3, 10, and 30 mg/kg has been used to evaluate effects on locomotor activity.
-
Rats: Subcutaneous (s.c.) doses of 1, 3, and 10 mg/kg have been shown to increase wakefulness.
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Monkeys (Cebus apella): Subcutaneous (s.c.) administration of 0.5-3 mg/kg has been reported to induce salivation and vomiting in some animals.
It is crucial to perform a dose-escalation study to determine the optimal dose that provides the desired central effects with minimal peripheral side effects in your specific experimental setup.
Q5: How should I prepare this compound for in vivo and in vitro experiments?
This compound is soluble in water and DMSO. For in vivo studies, it can be dissolved in saline. For in vitro experiments, a stock solution in DMSO can be prepared and then further diluted in the appropriate cell culture medium. It is recommended to prepare fresh solutions for use. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.
Troubleshooting Guide
| Observed Adverse Effect | Potential Cause | Recommended Action in an Experimental Setting |
| Excessive Salivation, Lacrimation, Urination, Defecation (SLUD) | Overstimulation of peripheral muscarinic receptors. | 1. Reduce the dose of this compound in subsequent experiments.2. Consider co-administration with a peripherally acting muscarinic antagonist like glycopyrrolate.3. Ensure animals have free access to water to prevent dehydration. |
| Nausea and Vomiting | Activation of central and peripheral cholinergic pathways involved in emesis. | 1. Lower the dose of this compound.2. Pre-treat with an antiemetic that does not interfere with the central mechanism being studied. Dopamine antagonists are often used for chemotherapy-induced nausea and vomiting. However, their use should be carefully considered given xanomeline's effects on the dopamine system.3. Ensure a gradual dose escalation schedule. |
| Reduced Locomotor Activity/Sedation | Central cholinergic effects. | 1. This may be an expected pharmacological effect at higher doses. Correlate the timing of this effect with the desired therapeutic window.2. If sedation is interfering with the primary endpoint, consider lowering the dose. |
| Tremors or Muscle Fasciculations | High central and peripheral cholinergic stimulation. | 1. This is a sign of significant cholinergic activation. The dose should be reduced.2. For severe tremors, consider the use of a centrally acting anticonvulsant, but be aware of potential interactions with your experimental goals. |
| Bradycardia (slow heart rate) | Excessive vagal stimulation via cardiac muscarinic receptors. | 1. This is a serious adverse effect. Immediately administer a muscarinic antagonist such as atropine.2. Cease further administration of xanomeline at this dose level.3. Monitor the animal's heart rate closely. |
Data Presentation
Table 1: Preclinical Dose-Response Data for Xanomeline-Induced Adverse Effects
| Animal Model | Route of Administration | Dose Range | Observed Adverse Effects | Reference |
| Mouse | Subcutaneous (s.c.) | 1 - 30 mg/kg | Reduced spontaneous locomotor activity at higher doses. | |
| Rat | Subcutaneous (s.c.) | 1 - 10 mg/kg | Dose-dependent increases in wakefulness. No catalepsy observed. | |
| Monkey (Cebus apella) | Subcutaneous (s.c.) | 0.5 - 3 mg/kg | Salivation and vomiting observed in some animals. |
Table 2: Clinical Adverse Events with Xanomeline Alone vs. Xanomeline/Trospium (KarXT)
| Adverse Event | Xanomeline Alone (%) | Xanomeline + Trospium (KarXT) (%) | Reference |
| Nausea | 24.2 | 17.1 | |
| Vomiting | 15.2 | 5.7 | |
| Diarrhea | 21.2 | 5.7 | |
| Excessive Sweating | 48.5 | 20.0 | |
| Salivary Hypersecretion | 36.4 | 25.7 | |
| Postural Dizziness | 27.2 | 11.4 |
Experimental Protocols
Protocol 1: Modified Irwin Test for Assessing Cholinergic Adverse Effects in Mice
This protocol is adapted from the standardized Irwin test to specifically observe for cholinergic side effects.
Objective: To systematically assess the behavioral and physiological state of mice following this compound administration to identify the dose-dependent onset, severity, and duration of cholinergic adverse effects.
Materials:
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This compound solution
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Vehicle control (e.g., sterile saline)
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Standard mouse cages
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Viewing jar
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Open field arena
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Timer
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Sound box for startle response
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Forceps for tail pinch
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Rectal thermometer
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Observation checklist (see Table 3)
Procedure:
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Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the experiment.
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Baseline Observation: Before dosing, perform a baseline observation of each mouse using the checklist in Table 3 to ensure normal behavior and physiology.
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Dosing: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).
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Post-Dosing Observation: Place the mouse in the viewing jar and begin observations. Conduct observations at 5, 15, 30, 60, and 120 minutes post-administration.
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Scoring: For each parameter on the checklist, assign a score. A common scoring system is: 0 = normal, 1 = slight, 2 = moderate, 3 = marked.
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Data Analysis: Compare the scores for each parameter between the xanomeline-treated and vehicle-treated groups at each time point.
Table 3: Modified Irwin Test Observation Checklist for Cholinergic Effects
| Category | Parameter | Description of Observation |
| Autonomic | Salivation | Excessive drooling or wetness around the mouth. |
| Lacrimation | Excessive tearing or wetness around the eyes. | |
| Urination/Defecation | Presence and number of urine spots and fecal boli. | |
| Piloerection | Hair standing on end. | |
| Skin Color | Changes in the color of the ears, paws, or tail. | |
| Body Temperature | Measured via a rectal thermometer. | |
| Neurological | Tremors | Involuntary shaking of the body or limbs. |
| Twitches/Fasciculations | Small, localized muscle contractions. | |
| Gait | Observation of walking pattern for ataxia or unsteadiness. | |
| Righting Reflex | Ability of the mouse to right itself when placed on its back. | |
| Behavioral | Spontaneous Activity | General level of movement within the observation period. |
| Writhing | Abdominal contractions or stretching behavior. | |
| Grooming | Changes in the frequency or pattern of grooming. |
Protocol 2: In Vitro Calcium Flux Assay for M1 Agonist Activity
This protocol provides a general framework for assessing the potency and efficacy of this compound at the M1 muscarinic receptor.
Objective: To measure the increase in intracellular calcium concentration in response to this compound in cells expressing the human M1 muscarinic receptor.
Materials:
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CHO or HEK-293 cells stably expressing the human M1 muscarinic receptor.
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Cell culture medium (e.g., DMEM/F12 with 10% FBS).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Probenecid (to prevent dye leakage).
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This compound stock solution (in DMSO).
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96- or 384-well black-walled, clear-bottom microplates.
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Fluorescence plate reader with kinetic reading capabilities.
Procedure:
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Cell Plating: Seed the M1-expressing cells into the microplates and culture overnight to form a confluent monolayer.
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Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium and add the dye loading solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C.
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Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
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Measurement: a. Place the cell plate in the fluorescence plate reader. b. Record a baseline fluorescence reading for a few seconds. c. Add the different concentrations of this compound to the wells. d. Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
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Data Analysis: a. Determine the maximum fluorescence response for each well. b. Subtract the baseline fluorescence from the maximum response. c. Plot the response as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Xanomeline Tartrate experiments
Welcome to the technical support center for Xanomeline Tartrate experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: My this compound solution appears to have low potency or efficacy in my functional assay. What are the possible causes?
A: Inconsistent potency or efficacy of this compound can stem from several factors related to compound handling, storage, and the experimental setup itself.
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Improper Storage: this compound powder should be stored at 4°C, sealed, and protected from moisture.[1][2] Solutions in DMSO or water should be stored at -20°C or -80°C for long-term stability (up to 1-6 months).[3] Improper storage can lead to degradation of the compound.
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Solution Instability: Repeated freeze-thaw cycles of stock solutions should be avoided. It is recommended to prepare fresh dilutions from a stock solution for each experiment. For in vitro assays, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
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Cell Health and Density: Ensure that the cells used in the assay are healthy, viable, and plated at a consistent density. Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling, leading to a diminished response.[4]
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Assay Conditions: The incubation time with this compound may not be optimal. Due to its "wash-resistant" binding properties, prolonged activation can lead to receptor desensitization or downregulation.[5] Experiment with different stimulation times to find the optimal window for your specific assay.
Q2: I'm observing high background or non-specific binding in my radioligand binding assay. How can I reduce this?
A: High non-specific binding (NSB) can mask the specific signal in a radioligand binding assay. Here are some common causes and solutions:
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Radioligand Issues:
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Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize NSB.
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Purity: Ensure the radiochemical purity of your ligand is high (>90%).
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Hydrophobicity: Highly hydrophobic radioligands tend to have higher NSB.
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Assay Conditions:
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Blocking Agents: Include bovine serum albumin (BSA) in your assay buffer to block non-specific binding sites on the filter and other surfaces.
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Washing: Increase the number and volume of ice-cold wash steps to more effectively remove unbound radioligand.
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Membrane Concentration: Titrate the amount of cell membrane preparation to find the optimal concentration that gives a good signal-to-noise ratio.
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Q3: The EC50 value of this compound varies significantly between my experiments. What could be causing this variability?
A: EC50 variability is a common challenge in cell-based assays and can be attributed to several factors:
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Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the culture medium can all impact receptor expression levels and signaling efficiency, leading to shifts in EC50 values.
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Reagent Preparation: Ensure accurate and consistent preparation of all reagents, including serial dilutions of this compound. Small pipetting errors can lead to significant variations in the final concentrations tested.
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Stimulation Time: As mentioned previously, the duration of agonist exposure can influence the observed potency. Standardize the stimulation time across all experiments.
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"Wash-Resistant" Binding: Xanomeline exhibits persistent binding to muscarinic receptors, which can lead to prolonged effects. This can be particularly problematic in wash-out experiments or when re-stimulating cells, potentially leading to an underestimation of the true EC50 in subsequent assays.
Data Presentation
The following tables summarize key quantitative data for this compound experiments.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | ≥ 100 mg/mL | Highly soluble. |
| DMSO | 200-250 mg/mL | Sonication may be required for complete dissolution. |
(Data sourced from TargetMol and MedChemExpress product information)
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | 4°C | Up to 3 years | Keep sealed and dry. |
| In Solvent (-20°C) | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |
| In Solvent (-80°C) | -80°C | Up to 6 months | Ideal for long-term storage of stock solutions. |
Experimental Protocols
Protocol 1: M1 Receptor-Mediated Calcium Flux Assay
This protocol outlines a method to measure changes in intracellular calcium concentration following M1 receptor activation by this compound.
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Cell Preparation:
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Seed cells stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK293-M1) into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve ~95% confluency on the day of the assay.
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Incubate overnight at 37°C in a humidified 5% CO2 incubator.
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Dye Loading:
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Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Remove the cell culture medium and add the dye-loading solution to each well.
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Incubate for 45-60 minutes at 37°C in the dark.
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Compound Addition and Measurement:
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Wash the cells twice with the assay buffer to remove excess dye.
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Place the plate in a fluorescence microplate reader (e.g., FlexStation 3).
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Establish a stable baseline fluorescence reading for approximately 2-5 minutes.
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Add varying concentrations of this compound to the wells using the instrument's integrated fluidics or by manual pipetting.
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Continuously measure the fluorescence signal for at least 5-10 minutes to capture the peak response and subsequent signal decay.
-
-
Data Analysis:
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The change in fluorescence intensity over time is indicative of changes in intracellular calcium.
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Calculate the peak fluorescence response or the area under the curve for each concentration.
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Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
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Protocol 2: M4 Receptor-Mediated cAMP Inhibition Assay
This protocol describes a method to measure the inhibition of adenylyl cyclase activity, and thus cAMP production, following M4 receptor activation.
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Cell Preparation:
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Seed cells stably expressing the human M4 muscarinic receptor (e.g., CHO-M4) into a suitable microplate (e.g., 96-well or 384-well).
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Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
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Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
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Add an adenylyl cyclase activator, such as Forskolin, to all wells (except for the basal control) to induce cAMP production.
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Incubate for a further 15-30 minutes at 37°C.
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cAMP Detection:
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Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaLISA, or ELISA-based kits).
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Data Analysis:
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The decrease in the cAMP signal in the presence of this compound indicates M4 receptor-mediated inhibition of adenylyl cyclase.
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Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
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Visualizations
Signaling Pathways and Experimental Workflows
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: M4 Muscarinic Receptor Signaling Pathway.
Caption: Troubleshooting Decision Tree.
References
Addressing off-target effects of Xanomeline Tartrate in experimental design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during experiments with Xanomeline Tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a muscarinic acetylcholine receptor agonist with functional selectivity for the M1 and M4 receptor subtypes.[1] While it binds to all five muscarinic receptor subtypes (M1-M5), its agonist activity is most pronounced at M1 and M4 receptors, which are key to cognitive processes and modulating psychotic symptoms.[1]
Q2: What are the known off-target effects of this compound?
A2: Xanomeline can interact with other receptors, notably serotonin receptors. It acts as a potent agonist at 5-HT1A and 5-HT1B receptors and as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][3] Additionally, in vitro studies suggest it may inhibit cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), primarily in the intestines.
Q3: Why is this compound often co-administered with Trospium Chloride?
A3: Xanomeline's activation of peripheral muscarinic receptors can lead to significant cholinergic side effects, such as nausea, vomiting, and excessive salivation.[1] Trospium Chloride is a peripherally restricted muscarinic antagonist that does not cross the blood-brain barrier. It is used to counteract these peripheral side effects without interfering with Xanomeline's therapeutic actions in the central nervous system.
Q4: What does "wash-resistant binding" of Xanomeline mean for my experiments?
A4: Xanomeline exhibits a unique "wash-resistant" binding property, particularly at M1 and M3 receptors. This means that the compound can remain bound to the receptor and continue to elicit a functional response even after extensive washing of the cells or tissue. This can lead to persistent receptor activation and may influence the results of subsequent treatments or assays. For example, pretreatment with xanomeline can lead to a sustained antagonism of the functional response to other agonists.
Data Presentation
Table 1: Functional Activity of Xanomeline at Muscarinic Receptors
| Receptor Subtype | EC50 (nM) |
| M1 | 0.3 |
| M2 | 92.5 |
| M3 | 5 |
| M4 | 52 |
| M5 | 42 |
Table 2: Off-Target Binding Profile of Xanomeline
| Receptor/Target | Interaction | Affinity (Ki) / Potency (IC50/EC50) |
| 5-HT1A | Agonist | Potent Agonist |
| 5-HT1B | Agonist | Potent Agonist |
| 5-HT2A | Antagonist | - |
| 5-HT2B | Antagonist | - |
| 5-HT2C | Antagonist | - |
| CYP3A4 | Inhibitor | - |
| P-glycoprotein | Inhibitor | - |
Note: Specific Ki/IC50 values for all off-targets are not consistently reported in the literature. Further characterization in your specific experimental system is recommended.
Troubleshooting Guides
Issue 1: Unexpected or Persistent Receptor Activation
Symptoms:
-
Continued signaling (e.g., elevated intracellular calcium) after washing out Xanomeline.
-
Reduced response to a subsequent agonist treatment.
Possible Cause:
-
Xanomeline's wash-resistant binding is leading to sustained receptor activation and/or desensitization.
Troubleshooting Steps:
-
Thorough Washing Protocol: Ensure your washing protocol is rigorous. Use a sufficient volume of buffer and multiple wash steps. However, be aware that even extensive washing may not completely remove the bound drug.
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Include Antagonist Wash: After the initial washes, consider a final wash step that includes a muscarinic antagonist (e.g., atropine) to displace the persistently bound Xanomeline. This can help to return the receptors to a basal state.
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Time-Course Experiments: Conduct time-course experiments to understand the duration of the persistent effect in your system. This will help in designing experiments with appropriate incubation and washout times.
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Receptor Internalization Assay: Investigate if the persistent activation is leading to receptor internalization, which could explain a reduced response to subsequent stimuli.
Issue 2: Results Suggesting Off-Target Effects (e.g., Serotonergic Activity)
Symptoms:
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Observing effects that are not blocked by muscarinic antagonists.
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Results are consistent with the activation or blockade of serotonin receptors.
Possible Cause:
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Xanomeline is interacting with 5-HT receptors in your experimental system.
Troubleshooting Steps:
-
Use Selective Antagonists: In your experimental setup, include selective antagonists for the suspected off-target receptors (e.g., a 5-HT1A antagonist like WAY-100635 or a 5-HT2A antagonist like ketanserin) to confirm if the observed effect is mediated by these receptors.
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Cell Line Selection: If using cell lines, choose one with a well-characterized receptor expression profile that ideally lacks the suspected off-target receptors.
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Dose-Response Curves: Generate detailed dose-response curves. Off-target effects may only become apparent at higher concentrations of Xanomeline.
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Control Compound: Use a more selective muscarinic agonist as a control to differentiate between on-target and potential off-target effects.
Issue 3: Inconsistent Bioavailability or Drug-Drug Interactions in In Vivo Studies
Symptoms:
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High variability in behavioral or physiological responses between subjects.
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Unexpected potentiation or inhibition of co-administered drugs.
Possible Cause:
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Inhibition of intestinal CYP3A4 and/or P-glycoprotein by Xanomeline is altering its own metabolism or that of other drugs.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the plasma and brain concentrations of Xanomeline and any co-administered drugs.
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CYP3A4/P-gp Inhibition Assays: Perform in vitro assays to determine the IC50 of Xanomeline for CYP3A4 and P-gp in your system. This will help to assess the likelihood of clinically relevant interactions.
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Route of Administration: Consider alternative routes of administration (e.g., subcutaneous or intraperitoneal injection) to bypass first-pass metabolism and potential gut-wall enzyme inhibition if this is a concern.
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Selection of Co-administered Drugs: Be mindful of the metabolic pathways of any co-administered drugs. Avoid drugs that are known substrates of CYP3A4 or P-gp if possible, or carefully account for potential interactions in your experimental design.
Experimental Protocols
Key Experiment: Assessing Off-Target Activity at 5-HT2A Receptors
Objective: To determine if this compound acts as an antagonist at 5-HT2A receptors in a cell-based functional assay.
Methodology: Calcium Mobilization Assay
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Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells). Culture the cells in appropriate media and seed them into 96-well black-walled, clear-bottom plates.
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Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a known 5-HT2A antagonist (e.g., ketanserin) as a positive control. Also, prepare a solution of a 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
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Antagonist Pre-incubation: Add the different concentrations of this compound or the control antagonist to the wells and incubate for 15-30 minutes.
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Agonist Stimulation: Place the plate in a fluorescence plate reader and, after establishing a baseline reading, add the 5-HT2A agonist to all wells.
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Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
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Data Analysis: Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: M4 Receptor-Mediated Inhibition of Dopamine Release.
Caption: Experimental Workflow for Off-Target Effect Confirmation.
References
- 1. What is the mechanism of action of this compound/Trospium Chloride? [synapse.patsnap.com]
- 2. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Gastrointestinal Challenges with Xanomeline Tartrate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage gastrointestinal (GI) issues encountered during preclinical studies with xanomeline tartrate. By understanding the underlying mechanisms and implementing appropriate strategies, you can mitigate these adverse effects and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced gastrointestinal side effects?
A1: Xanomeline is a muscarinic acetylcholine receptor agonist with high affinity for all five subtypes (M1-M5).[1] Its therapeutic effects in neuropsychiatric disorders are primarily mediated through the M1 and M4 receptors in the central nervous system.[1] However, its agonistic activity on M2 and M3 receptors in the gastrointestinal tract leads to increased smooth muscle contraction and glandular secretions, resulting in common cholinergic side effects such as nausea, vomiting, diarrhea, and salivation.[1]
Q2: What is the primary strategy to manage these GI side effects in preclinical studies?
A2: The most effective strategy is the co-administration of a peripherally restricted muscarinic antagonist. Trospium chloride is a prime example of such an agent.[2][3] Due to its quaternary amine structure, trospium has limited ability to cross the blood-brain barrier, allowing it to counteract the peripheral cholinergic effects of xanomeline in the gut without interfering with its central M1/M4 receptor agonism.
Q3: What are the most common GI issues observed with this compound in animal models?
A3: Preclinical studies have reported a range of GI-related adverse events. In species capable of emesis, such as ferrets, xanomeline can induce vomiting. In rodents, which lack an emetic reflex, researchers may observe signs of nausea through behaviors like pica (the consumption of non-nutritive substances). Additionally, xanomeline has been shown to inhibit small intestinal and colonic motility in rats.
Q4: Are there established animal models to study these specific GI side effects?
A4: Yes, several well-established animal models are used:
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Emesis: Ferrets are considered the gold standard for studying drug-induced vomiting due to their robust emetic reflex. The house musk shrew (Suncus murinus) is another suitable model.
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Nausea: Pica behavior in rats is a commonly used surrogate for nausea.
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Gastrointestinal Motility: The charcoal meal test in rats is a standard method to assess the rate of gastric emptying and intestinal transit.
Troubleshooting Guides
Issue 1: Excessive Emesis in Ferret Models
Potential Cause: High dose of this compound leading to strong stimulation of peripheral M2/M3 receptors.
Troubleshooting Steps:
-
Dose Adjustment: If possible, consider a dose-response study to identify the lowest effective dose of xanomeline for your primary endpoint that minimizes emesis.
-
Co-administration with a Peripheral Muscarinic Antagonist: Administer trospium chloride prior to or concurrently with xanomeline. The timing and dose of trospium may need to be optimized.
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Monitor and Quantify: Record the latency to the first emetic event, the total number of retches and vomits, and the duration of the emetic period. This will allow for a quantitative assessment of the effectiveness of your management strategy.
Issue 2: Difficulty in Assessing Nausea (Pica) in Rat Models
Potential Cause: Suboptimal experimental conditions or incorrect interpretation of pica behavior.
Troubleshooting Steps:
-
Acclimatization: Ensure rats are properly acclimatized to the housing conditions and the presence of kaolin (a non-nutritive clay) before the experiment begins.
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Fasting Protocol: A standardized fasting period (e.g., 6 hours) before drug administration can improve the consistency of the results.
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Baseline Measurement: Measure baseline kaolin consumption for each animal before administering xanomeline to account for individual variability.
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Co-administration Strategy: Evaluate the effect of trospium co-administration on xanomeline-induced pica.
Issue 3: Significant Inhibition of Gastrointestinal Motility in Rodent Models
Potential Cause: Xanomeline's agonistic effect on M2 and M3 receptors in the gut slowing down transit.
Troubleshooting Steps:
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Implement the Charcoal Meal Test: Use this standardized protocol to quantify the extent of motility inhibition.
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Optimize Trospium Co-administration: Conduct a dose-finding study for trospium to identify the optimal dose that normalizes GI transit without causing excessive anticholinergic effects (e.g., constipation).
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Time-Course Analysis: Assess GI motility at different time points after drug administration to understand the onset and duration of xanomeline's effect.
Data Presentation
Table 1: Effect of Trospium on Xanomeline-Induced Cholinergic Adverse Events in Healthy Volunteers (Phase 1 Clinical Data)
| Adverse Event | Xanomeline Alone (n=33) - Incidence (%) | KarXT (Xanomeline + Trospium) (n=35) - Incidence (%) | Percent Reduction |
| Nausea | 24.2 | 17.1 | 29.3 |
| Vomiting | 15.2 | 5.7 | 62.5 |
| Diarrhea | 21.2 | 5.7 | 73.1 |
| Excessive Sweating | 48.5 | 20.0 | 58.8 |
| Salivary Hypersecretion | 36.4 | 25.7 | 29.4 |
| Any Cholinergic AE | 63.6 | 34.3 | 46.0 |
Data from a Phase 1 study in healthy volunteers, which can inform preclinical expectations.
Experimental Protocols
Protocol 1: Assessment of Emesis in Ferrets
Objective: To quantify the emetic potential of this compound and the efficacy of trospium in mitigating this effect.
Materials:
-
Male ferrets (1-1.5 kg)
-
This compound solution
-
Trospium chloride solution or vehicle
-
Observation cages with transparent walls and a solid floor
-
Video recording equipment (optional but recommended)
Procedure:
-
Acclimatize ferrets to the observation cages for at least 30 minutes before drug administration.
-
Administer trospium chloride (or vehicle) via the desired route (e.g., oral gavage, subcutaneous injection) at a predetermined time before xanomeline.
-
Administer this compound at the target dose. A dose of 0.25 mg/kg (s.c.) of apomorphine can be used as a positive control to induce emesis.
-
Immediately after xanomeline administration, place the ferret in the observation cage and record its behavior for a period of 2-4 hours.
-
Count the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).
-
Record the latency to the first retch/vomit.
Protocol 2: Charcoal Meal Test for Gastrointestinal Motility in Rats
Objective: To measure the effect of this compound, with and without trospium, on gastric emptying and intestinal transit.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound solution
-
Trospium chloride solution or vehicle
-
Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast the rats for 6 hours prior to the experiment, with free access to water.
-
Administer trospium chloride (or vehicle) at a predetermined time before xanomeline.
-
Administer this compound (or vehicle).
-
After a set time (e.g., 30 minutes), administer a standard volume of the charcoal meal suspension (e.g., 1.5 ml) via oral gavage.
-
After a further 20-30 minutes, euthanize the animals by an approved method.
-
Carefully dissect the abdomen and expose the stomach and small intestine.
-
Clamp the pyloric sphincter and the ileocecal junction.
-
Remove the entire small intestine, from the pylorus to the cecum.
-
Lay the intestine flat on a clean surface without stretching it and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of charcoal presence.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine.
-
The stomach can also be removed and weighed to assess gastric emptying.
Visualizations
Signaling Pathways
Caption: Xanomeline's activation of M2/M3 receptors in the gut.
Experimental Workflow
Caption: Workflow for assessing GI side effects in preclinical models.
Logical Relationship
Caption: Co-administration of trospium mitigates GI side effects.
References
- 1. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Xanomeline and Trospium Chloride Versus Placebo for the Treatment of Schizophrenia: A Post Hoc Analysis of Number Needed to Treat, Number Needed to Harm, and Likelihood to Be Helped or Harmed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Xanomeline Tartrate Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the oral bioavailability of Xanomeline Tartrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of this compound?
A1: The primary challenge is its extensive first-pass metabolism in the liver, which results in a very low oral bioavailability of less than 1%.[1] This rapid metabolism significantly reduces the concentration of the active drug that reaches systemic circulation.
Q2: What is the mechanism of action of Xanomeline?
A2: Xanomeline is a muscarinic acetylcholine receptor agonist with a preference for M1 and M4 subtypes.[2][3][4][5] These receptors are implicated in cognitive processes and the regulation of dopamine signaling, making them targets for conditions like Alzheimer's disease and schizophrenia.
Q3: How does co-administration with trospium chloride (KarXT) affect Xanomeline?
A3: Co-administration with trospium chloride, a peripherally acting muscarinic antagonist, is a key strategy to improve the tolerability of xanomeline by mitigating its peripheral cholinergic side effects, such as nausea and vomiting. While the primary goal is to improve the side effect profile, some studies suggest that this combination, known as KarXT, may also lead to a modest increase in xanomeline's plasma concentration.
Q4: What is the rationale behind developing prodrugs of Xanomeline (e.g., TerXT)?
A4: The development of prodrugs, such as those in the TerXT platform, aims to overcome the pharmacokinetic limitations of xanomeline. By modifying the molecule to a less active or inactive form that is converted to the active drug in the body, it is possible to improve its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a longer duration of action and improved bioavailability.
Q5: How can deuteration of Xanomeline enhance its bioavailability?
A5: Deuteration involves the substitution of hydrogen atoms with deuterium in the drug molecule. This can slow down the rate of metabolic breakdown by cytochrome P450 enzymes, a process known as the kinetic isotope effect. By reducing the rate of first-pass metabolism, deuteration has the potential to increase the oral bioavailability of xanomeline.
Troubleshooting Guides
Formulation & Dissolution
Problem: Inconsistent bead size and shape during extrusion-spheronization.
-
Possible Cause 1: Incorrect moisture content in the wet mass.
-
Solution: The optimal moisture content is critical. For a formulation containing 66% w/w this compound and 34% w/w microcrystalline cellulose, the water content should be around 24-30% of the dry powder weight. If the extrudate is too dry, it will result in excessive fines; if it is too wet, the pellets will agglomerate.
-
-
Possible Cause 2: Improper extruder or spheronizer settings.
-
Solution: Ensure the extruder die size is appropriate for the desired pellet size (e.g., a 0.8 mm die for pellets in that range). The spheronizer friction plate speed and residence time also need to be optimized. Typical speeds for a production-scale spheronizer range from 200 to 450 rpm.
-
Problem: Poor dissolution profile of this compound beads.
-
Possible Cause 1: Inappropriate excipient selection or ratio.
-
Solution: Microcrystalline cellulose is a key excipient that aids in the formation of spherical pellets and facilitates dissolution. Ensure the ratio of this compound to microcrystalline cellulose is optimized. Formulations with 66% this compound and 33.5% microcrystalline cellulose have been reported.
-
-
Possible Cause 2: Overly dense pellet structure.
-
Solution: High spheronization speed or long residence times can lead to overly dense pellets with reduced porosity, hindering dissolution. Try reducing the spheronization speed or time.
-
Analytical & Bioanalytical Methods
Problem: Inconsistent or non-reproducible results in HPLC analysis of Xanomeline.
-
Possible Cause 1: Mobile phase issues.
-
Solution: Ensure the mobile phase is properly prepared, degassed, and that the pH is controlled. For reversed-phase HPLC of xanomeline, a mobile phase consisting of a buffer (e.g., triethylamine adjusted to pH 3.0 with orthophosphoric acid) and an organic solvent (e.g., tetrahydrofuran) in a 70:30 v/v ratio has been used successfully. Check for buffer precipitation and ensure all components are miscible.
-
-
Possible Cause 2: Column degradation.
-
Solution: Operating at a pH outside the recommended range for the column can lead to degradation of the stationary phase. Use a column oven to maintain a consistent temperature, which can improve peak shape and retention time consistency. If peak tailing or fronting is observed, the column may be overloaded or contaminated; try injecting a smaller sample volume or cleaning the column.
-
Quantitative Data Summary
The following tables summarize available quantitative data on strategies to enhance this compound's bioavailability.
Table 1: Pharmacokinetic Parameters of Deuterated Xanomeline in Rats
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| This compound | 15.5 ± 4.3 | 1.0 | 50.8 ± 11.2 |
| Xanomeline-d16 Tartrate | 21.3 ± 5.9 | 1.0 | 78.9 ± 18.5 |
| Xanomeline-d13 Tartrate | 18.9 ± 3.8 | 1.0 | 65.1 ± 10.7 |
Data adapted from patent literature describing a preclinical study in Sprague-Dawley rats following a single oral dose. Absolute bioavailability was not reported.
Table 2: Formulation Composition of this compound Beads for Oral Administration
| Component | Percentage (w/w) |
| This compound | 66% |
| Microcrystalline Cellulose | 33.5% |
| Talc | 0.5% |
This formulation is designed for immediate-release beads to be encapsulated.
Experimental Protocols
Protocol 1: Preparation of this compound Beads via Extrusion-Spheronization
This protocol is adapted from patent literature for the preparation of immediate-release beads.
1. Materials:
- This compound
- Microcrystalline Cellulose
- Talc
- Purified Water
2. Equipment:
- High-shear granulator/mixer
- Screw-feed extruder with a 0.8 mm die
- Spheronizer with a cross-hatched friction plate
- Fluid bed dryer
3. Procedure:
- Dry Mixing: In the high-shear granulator, blend 66 parts by weight of this compound and 33.5 parts by weight of Microcrystalline Cellulose until a homogenous powder mixture is obtained.
- Wet Massing: While mixing, slowly add purified water (approximately 24-30% of the dry powder weight) to the powder blend to form a wet mass with appropriate consistency for extrusion.
- Extrusion: Transfer the wet mass to the screw-feed extruder equipped with a 0.8 mm die. Extrude the material at a constant screw speed (e.g., 30 rpm) to produce cylindrical extrudates.
- Spheronization: Immediately transfer the extrudates to the spheronizer. Process the extrudates at a friction plate speed of approximately 900 rpm for a short duration (e.g., 30 seconds to 1 minute) to form spherical pellets.
- Drying: Dry the pellets in a fluid bed dryer until the loss on drying (LOD) is within the desired specification (e.g., less than 2%).
- Sieving and Final Blending: Sieve the dried pellets to obtain the desired particle size fraction (e.g., 0.6 mm to 0.85 mm). Add 0.5 parts by weight of talc and blend gently. The final beads are now ready for encapsulation.
Protocol 2: Quantification of Xanomeline in Plasma using HPLC
This protocol provides a general procedure for the determination of xanomeline in plasma, based on published analytical methods.
1. Materials and Reagents:
- Xanomeline reference standard
- Internal standard (e.g., a structurally similar compound not present in the sample)
- Hexane (HPLC grade)
- Sodium Hydroxide solution (e.g., 1 M)
- Hydrochloric Acid (e.g., 0.2 M)
- Methanol (HPLC grade)
- Triethylamine
- Orthophosphoric acid
- Tetrahydrofuran (HPLC grade)
- Water (HPLC grade)
2. Procedure:
- Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of plasma sample, add a known amount of the internal standard.
- Alkalinize the plasma to a basic pH with the sodium hydroxide solution.
- Add 5 mL of hexane and vortex for 2 minutes to extract the analytes.
- Centrifuge to separate the layers.
- Transfer the organic (hexane) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a known volume (e.g., 200 µL) of 0.2 M HCl-methanol (50:50, v/v).
- HPLC Analysis:
- Column: Zorbax CN, 150 x 4.6 mm, 5 µm particle size (or equivalent).
- Mobile Phase: 0.5% Triethylamine in water, adjusted to pH 3.0 with orthophosphoric acid, mixed with Tetrahydrofuran (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 296 nm.
- Injection Volume: 50 µL.
- Quantification:
- Generate a calibration curve using standard solutions of xanomeline in blank plasma, prepared using the same extraction procedure.
- Calculate the peak area ratio of xanomeline to the internal standard for both the standards and the samples.
- Determine the concentration of xanomeline in the samples by interpolating from the calibration curve.
Visualizations
Signaling Pathways
Caption: Downstream signaling of Xanomeline at M1 and M4 receptors.
Experimental Workflow
Caption: Extrusion-Spheronization workflow for Xanomeline beads.
Logical Relationships
Caption: Logical relationships of Xanomeline bioavailability strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
Technical Support Center: Overcoming Xanomeline Tartrate Delivery Challenges in CNS Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of xanomeline tartrate for Central Nervous System (CNS) research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is cloudy or has precipitated after preparation. What should I do?
A1: Precipitation of this compound, especially in aqueous solutions for in vivo studies, is a common issue. Here are several factors to consider and steps to troubleshoot:
-
Solvent System: this compound is highly soluble in water and DMSO.[1][2] However, for in vivo use, co-solvents are often necessary to maintain solubility and stability upon dilution in physiological fluids. Consider using a vehicle system such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% (20% SBE-β-CD in Saline).
-
10% DMSO and 90% Corn Oil.[2]
-
-
pH of the Solution: The pH of your final solution can significantly impact the solubility of this compound. Ensure the pH of your buffer is within a range that maintains the solubility of the compound.
-
Preparation Technique: When preparing solutions with co-solvents, add each component sequentially and ensure complete dissolution before adding the next. Gentle warming and sonication can aid in dissolution, but be cautious of potential degradation with excessive heat.[2]
-
Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C for up to one month or -80°C for up to six months in a sealed container, protected from moisture.[2]
Q2: I am observing high variability or lower than expected efficacy in my in vivo experiments. What could be the cause?
A2: High variability and low efficacy can often be traced back to challenges with drug delivery and bioavailability. Key issues with this compound include:
-
Extensive First-Pass Metabolism: Xanomeline undergoes significant metabolism in the liver and gut wall after oral administration, leading to very low oral bioavailability (less than 1%). This is a primary reason for reduced systemic exposure and efficacy.
-
Blood-Brain Barrier (BBB) Penetration: While xanomeline is designed for CNS activity, achieving therapeutic concentrations in the brain can be challenging.
-
Inconsistent Administration: Improper administration techniques can lead to variability in dosing and absorption.
To address these issues, consider the following:
-
Route of Administration: For preclinical research, subcutaneous (s.c.) or intraperitoneal (i.p.) injections are often used to bypass first-pass metabolism and achieve more consistent systemic exposure.
-
Formulation Strategy: Employing advanced formulation strategies can enhance bioavailability and brain penetration. These are discussed in more detail in the "Advanced Formulation Strategies" section below.
-
Co-administration with Trospium Chloride: To mitigate peripheral cholinergic side effects which can impact animal well-being and behavior, co-administration with a peripherally restricted muscarinic antagonist like trospium chloride is a clinically validated approach.
Q3: How can I improve the brain penetration of this compound in my studies?
A3: Enhancing CNS delivery is a critical challenge. Here are some strategies to consider:
-
Prodrug Approach: Chemical modification of xanomeline into a more lipophilic prodrug can improve its ability to cross the BBB. The prodrug is then converted to the active xanomeline within the brain.
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles (e.g., lipid-based nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and facilitate transport across the BBB.
-
Deuteration: Strategic replacement of hydrogen atoms with deuterium on the xanomeline molecule can slow down its metabolism by cytochrome P450 enzymes, thereby increasing its half-life and systemic exposure.
Q4: What are the best practices for storing this compound powder and its solutions?
A4: Proper storage is crucial to prevent degradation. Xanomeline is susceptible to hydrolytic, oxidative, photolytic, and thermal degradation.
-
Powder: Store the solid compound at 4°C in a sealed container, protected from moisture.
-
Stock Solutions: For DMSO stock solutions, store at -20°C for up to one month or -80°C for up to six months in sealed, light-protected containers. It is always recommended to prepare fresh working solutions for each experiment.
Data on this compound Properties
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₉N₃O₇S | |
| Molecular Weight | 431.50 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | ||
| Water | Highly soluble | |
| DMSO | ≥ 200 mg/mL | |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Table 2: Stability of this compound in Human Liver Microsomes
| Compound | Parent Remaining at 60 min (%) | Half-Life (T₁/₂) (min) | Intrinsic Clearance (CLint) | Reference |
| This compound | 7 | 16 | 447 | |
| Deuterated Xanomeline (xanomeline-d₁₆) | 8 | 17 | 413 |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound for In Vivo Administration (Subcutaneous or Intraperitoneal)
This protocol is adapted from commercially available formulation guidelines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary.
-
-
Prepare the Final Vehicle Solution (example for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, vortexing thoroughly after the addition to ensure a homogenous mixture.
-
Add Tween-80 and vortex again until the solution is clear.
-
Finally, add the sterile saline to reach the final desired volume and concentration. Vortex thoroughly.
-
-
Final Concentration Example: To prepare a 1 mL working solution with a final concentration of 2.08 mg/mL:
-
Start with 100 µL of a 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix.
-
-
Administration:
-
Use the freshly prepared solution for subcutaneous or intraperitoneal injection in rodents according to approved animal care protocols. Standard procedures for these injection techniques are widely available.
-
Protocol 2: Forced Degradation and Stability-Indicating HPLC Method
This protocol provides a general framework for assessing the stability of this compound. A detailed, validated method for the simultaneous quantification of xanomeline and trospium chloride has been published and should be consulted for specific parameters.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a water/ACN mixture).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a specified period. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid powder or a solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution to UV light.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and 0.1% formic acid in water.
-
Column: A C18 column is commonly used.
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 231 nm).
-
Analysis: Inject the stressed samples and a non-degraded control. The method should be able to separate the intact xanomeline peak from any degradation product peaks.
-
-
Data Interpretation: The percentage of degradation can be calculated by comparing the peak area of xanomeline in the stressed samples to the control sample. The appearance of new peaks indicates the formation of degradation products.
Visualizing Key Concepts
Diagram 1: this compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via M1/M4 muscarinic receptors.
Diagram 2: Experimental Workflow for Overcoming Xanomeline Delivery Challenges
Caption: Troubleshooting workflow for addressing common this compound delivery issues.
Diagram 3: Logical Decision Tree for Formulation Selection
Caption: Decision tree to guide the selection of an appropriate this compound formulation strategy.
References
Technical Support Center: Ensuring Reproducibility in Behavioral Studies with Xanomeline Tartrate
This guide is intended for researchers, scientists, and drug development professionals to provide technical support and troubleshooting advice for behavioral studies involving Xanomeline Tartrate. By addressing common challenges and providing detailed protocols, we aim to enhance the reproducibility and reliability of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Xanomeline is a muscarinic acetylcholine receptor agonist with functional selectivity for the M1 and M4 receptor subtypes.[1] In the central nervous system, activation of these receptors is thought to modulate neurotransmitter systems, including dopamine and acetylcholine, which are implicated in cognition and psychosis.[1] Its pro-cognitive and antipsychotic-like effects are primarily attributed to this mechanism.[2]
Q2: What are the common behavioral assays used to assess the efficacy of this compound in rodents?
This compound has been evaluated in a variety of rodent behavioral models, including:
-
Cognitive Enhancement: Morris Water Maze (MWM) for spatial learning and memory, and the Novel Object Recognition (NOR) task for recognition memory.[3][4]
-
Antipsychotic-like Activity: Conditioned Avoidance Response (CAR) and amphetamine- or apomorphine-induced hyperlocomotion.
-
Fear and Anxiety: Fear conditioning and passive avoidance tests.
Q3: What are the known peripheral side effects of this compound in animal models and how can they be mitigated?
Xanomeline can induce cholinergic side effects such as salivation, lacrimation, gastrointestinal distress (diarrhea), and tremors. These effects are dose-dependent and can interfere with behavioral testing. To mitigate these peripheral effects without affecting central nervous system activity, co-administration with a peripherally restricted muscarinic antagonist like trospium chloride is a common and effective strategy.
Q4: How should I prepare and store this compound for in vivo studies?
This compound is soluble in water and saline. For subcutaneous or intraperitoneal injections, it is typically dissolved in sterile saline (0.9% NaCl). If solubility is an issue, a vehicle containing a small percentage of DMSO (e.g., up to 10%) followed by dilution with saline or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used. It is recommended to prepare fresh solutions for each experiment. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data between subjects. | 1. Inconsistent drug administration (volume, site).2. Stress induced by handling or injection.3. Circadian rhythm effects on drug response and behavior.4. Animal strain differences in sensitivity. | 1. Ensure precise and consistent injection technique.2. Habituate animals to handling and injection procedures prior to the experiment.3. Conduct behavioral testing at the same time each day.4. Use a consistent and well-characterized animal strain. |
| Animals exhibit excessive cholinergic side effects (e.g., salivation, tremors, diarrhea) that interfere with task performance. | 1. The dose of this compound is too high.2. Peripheral M2 and M3 receptor activation. | 1. Perform a dose-response study to identify the optimal therapeutic window with minimal side effects.2. Co-administer a peripherally-acting muscarinic antagonist, such as trospium chloride. |
| Unexpected or paradoxical behavioral effects (e.g., sedation instead of improved cognition). | 1. Dose is on the descending part of a U-shaped dose-response curve.2. Off-target effects at higher concentrations.3. Interaction with other experimental variables (e.g., stress, diet). | 1. Test a wider range of doses to fully characterize the dose-response relationship.2. Review literature for potential off-target activities at the administered dose.3. Standardize and control for all environmental and experimental variables. |
| Inconsistent or no effect of this compound on cognitive tasks. | 1. Improper timing of drug administration relative to the behavioral task phase.2. Poor brain penetration of the compound.3. Degradation of the this compound solution. | 1. Administer the drug 30-60 minutes prior to the acquisition or retrieval phase of the cognitive task.2. Confirm brain bioavailability through pharmacokinetic studies.3. Prepare fresh drug solutions for each experiment and protect from light. |
| Precipitation observed in the prepared this compound solution. | 1. Poor solubility in the chosen vehicle.2. Temperature changes affecting solubility. | 1. Use a vehicle known to be suitable for this compound, such as saline with a small amount of DMSO if necessary. Sonication may aid dissolution.2. Prepare the solution at room temperature and ensure it is fully dissolved before administration. |
Data Presentation
Table 1: Dose-Response of this compound in Rodent Behavioral Models
| Behavioral Assay | Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Conditioned Avoidance Response | Rat | 1-30 mg/kg | i.p. | Dose-dependent inhibition of avoidance response. | |
| Amphetamine-Induced Hyperlocomotion | Rat | 3-30 mg/kg | s.c. | Attenuation of hyperlocomotion. | |
| Apomorphine-Induced Climbing | Mouse | 1-10 mg/kg | s.c. | Blockade of climbing behavior. | |
| Contextual Fear Conditioning | Mouse | 0.1-1.0 mg/kg | i.p. | Improved performance (increased freezing). | |
| Passive Avoidance Test | Mouse | 0.1-1.0 mg/kg | i.p. | Improved performance. | |
| Novel Object Recognition | Rat | 30 mg/kg | i.p. | Reversal of amphetamine and ketamine-induced deficits. | |
| Wakefulness | Rat | 1-10 mg/kg | s.c. | Dose-dependent increase in wakefulness. |
Table 2: Pharmacokinetic Parameters of Xanomeline in Rodents
| Species | Route of Administration | Dose | Tmax (plasma) | Key Findings | Reference |
| Rat | Oral | Not Specified | 0.54 h (half-life) | Rapid metabolism. | |
| Rat | Subcutaneous | 10 mg/kg | Not Specified | Increased acetylcholine and dopamine efflux in the medial prefrontal cortex. |
Experimental Protocols
Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory
This protocol is adapted for assessing the effects of this compound on hippocampal-dependent spatial learning and memory in mice.
Materials:
-
Circular pool (120-150 cm diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Submerged escape platform (10-15 cm diameter).
-
Video tracking software.
-
This compound solution and vehicle.
Procedure:
-
Habituation (Day 1):
-
Allow mice to swim freely in the pool without the platform for 60 seconds to acclimate them to the environment.
-
-
Acquisition Phase (Days 2-5):
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for 4 consecutive days.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random start locations (N, S, E, W).
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Administer this compound or vehicle 30 minutes before the trial.
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Protocol 2: Novel Object Recognition (NOR) for Recognition Memory
This protocol is designed to evaluate the effects of this compound on recognition memory in mice.
Materials:
-
Open field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects and one novel object (of similar size and texture, but different shapes and colors).
-
Video tracking software.
-
This compound solution and vehicle.
Procedure:
-
Habituation (Day 1):
-
Place each mouse in the empty arena and allow it to explore freely for 5-10 minutes to acclimate to the environment.
-
-
Training/Familiarization Phase (Day 2):
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes before the training session.
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Testing Phase (Day 2, after retention interval):
-
Return the mouse to its home cage for a retention interval (e.g., 1-24 hours).
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Experimental workflow for the Novel Object Recognition task.
Caption: Troubleshooting flowchart for this compound studies.
References
- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel derivative of xanomeline improves fear cognition in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alzheimer's Association International Conference [alz.confex.com]
Validation & Comparative
A Head-to-Head Comparison: Xanomeline Tartrate and Cholinesterase Inhibitors for Cognitive Enhancement
For Immediate Release
In the landscape of cognitive enhancement therapeutics, particularly for neurodegenerative diseases like Alzheimer's, two prominent classes of compounds are the focus of intensive research: the novel muscarinic agonist Xanomeline Tartrate and the established class of cholinesterase inhibitors. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, often in combination with the peripherally acting muscarinic antagonist trospium chloride (as KarXT), represents a targeted approach to cholinergic neurotransmission by directly stimulating M1 and M4 muscarinic receptors.[1][2][3] This mechanism contrasts with that of cholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine, which broadly increase the synaptic availability of acetylcholine by inhibiting its breakdown.[4][5] While both approaches aim to enhance cholinergic signaling to improve cognition, their distinct mechanisms result in different efficacy and tolerability profiles. Clinical data suggests that this compound may offer significant cognitive benefits, particularly in patients with pronounced cognitive impairment, while cholinesterase inhibitors provide a modest but consistent improvement in cognitive function in patients with mild to moderate Alzheimer's disease.
Mechanism of Action
This compound: A selective M1 and M4 muscarinic acetylcholine receptor agonist. Activation of the M1 receptor is primarily linked to improved cognitive processes, while M4 receptor activation is thought to modulate dopamine signaling, which can also influence cognition. To mitigate peripheral cholinergic side effects, xanomeline is often co-formulated with trospium chloride, a peripherally restricted muscarinic antagonist.
Cholinesterase Inhibitors: This class of drugs, including donepezil, rivastigmine, and galantamine, works by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft. This leads to a non-specific increase in the concentration and duration of action of acetylcholine at cholinergic synapses.
Performance Data: Cognitive Efficacy
The cognitive effects of both drug classes are most commonly assessed using the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), where a lower score indicates better cognitive function.
| Drug Class | Compound(s) | Patient Population | Key Efficacy Findings (ADAS-Cog) | Citation(s) |
| Muscarinic Agonist | This compound | Alzheimer's Disease (mild to moderate) | A significant treatment effect was observed at the highest dose (75 mg t.i.d.) compared to placebo (p = 0.045) in a completer analysis of a 6-month study. | |
| KarXT (Xanomeline-Trospium) | Schizophrenia with cognitive impairment | In a post-hoc analysis of a 5-week trial, a robust and significant effect on cognitive performance was seen in patients with baseline cognitive impairment (effect size d=0.50, p=0.03). | ||
| KarXT (Xanomeline-Trospium) | Schizophrenia with cognitive impairment | Pooled data from two Phase 3 trials showed a significant cognitive benefit in the impaired subgroup (effect size d=0.54, p=0.004) at 5 weeks. | ||
| Cholinesterase Inhibitors | Donepezil, Galantamine, Rivastigmine | Alzheimer's Disease (mild to moderate) | Meta-analyses of placebo-controlled trials show a modest but statistically significant improvement in cognitive function, with an average improvement of -2.37 points on the 70-point ADAS-Cog scale over 6 months. | |
| Donepezil | Alzheimer's Disease (mild to moderate) | Drug-placebo differences on the ADAS-Cog for 10 mg of donepezil range from 2.9 to 3.1 points. | ||
| Rivastigmine | Alzheimer's Disease (mild to moderate) | Drug-placebo differences on the ADAS-Cog for high-dose rivastigmine (6-12 mg) range from 1.6 to 3.8 points. | ||
| Galantamine | Alzheimer's Disease (mild to moderate) | Drug-placebo differences on the ADAS-Cog range from 0.1 to 3.4 points. |
Tolerability and Safety Profile
| Drug Class | Compound(s) | Common Adverse Events | Discontinuation Rates due to Adverse Events | Citation(s) |
| Muscarinic Agonist | This compound | Predominantly gastrointestinal (nausea, vomiting, diarrhea), syncope at higher doses. | In a high-dose arm (225 mg/day), 52% of patients discontinued treatment due to adverse events. | |
| KarXT (Xanomeline-Trospium) | Constipation, nausea, dry mouth, vomiting, dyspepsia. The addition of trospium significantly reduces peripheral cholinergic side effects. | In a 5-week schizophrenia trial, discontinuation rates due to adverse events were comparable between KarXT and placebo groups. | ||
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Gastrointestinal (nausea, vomiting, diarrhea), dizziness, insomnia. | Generally, the incidence of adverse events is lowest for donepezil and highest for rivastigmine. Fewer donepezil-treated subjects withdrew due to adverse events compared with rivastigmine and galantamine. |
Experimental Protocols
This compound (KarXT) in Schizophrenia with Cognitive Impairment (EMERGENT-1 Trial)
-
Study Design: A 5-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 125 patients with schizophrenia.
-
Intervention: Flexible dosing of KarXT, starting with xanomeline 50 mg/trospium 20 mg twice daily and increasing to a maximum of 125 mg/30 mg twice daily.
-
Cognitive Assessment: Computerised Cogstate Brief Battery (CBB) subtests at baseline and endpoint.
-
Statistical Analysis: Analysis of covariance (ANCOVA) models were used to assess treatment effects. A post-hoc subgroup analysis was conducted on patients with clinically meaningful cognitive impairment at baseline.
Cholinesterase Inhibitors in Alzheimer's Disease (General Protocol Outline)
-
Study Design: Typically 6-month, randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with a diagnosis of probable mild to moderate Alzheimer's disease.
-
Intervention: Fixed or titrated doses of donepezil (e.g., 5 or 10 mg/day), rivastigmine, or galantamine.
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).
-
Clinician's Interview-Based Impression of Change with caregiver input (CIBIC-Plus).
-
-
Statistical Analysis: Efficacy is typically determined by the drug-placebo difference in the change from baseline on the primary outcome measures.
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway.
Caption: Cholinesterase Inhibitor Mechanism.
Caption: Clinical Trial Workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Effectiveness of KarXT (xanomeline-trospium) for cognitive impairment in schizophrenia: post hoc analyses from a randomised, double-blind, placebo-controlled phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Xanomeline Tartrate and Other M1/M4 Muscarinic Agonists
This guide provides a detailed comparison of Xanomeline Tartrate, a key component of KarXT, with other emerging M1 and/or M4 muscarinic receptor agonists. The analysis focuses on their mechanism of action, pharmacological profiles, and clinical trial outcomes, supported by experimental data and methodologies for a scientific audience.
Introduction to M1/M4 Muscarinic Agonists
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[1] Among the five subtypes (M1-M5), the M1 and M4 receptors are highly expressed in brain regions critical for cognition and neuropsychiatric control, such as the cortex, hippocampus, and striatum.[2][3] This has made them promising therapeutic targets for schizophrenia and Alzheimer's disease.[2][4]
Historically, the development of muscarinic agonists was hindered by dose-limiting peripheral side effects mediated by M2 and M3 receptors. Modern drug development has focused on creating subtype-selective compounds. Xanomeline is a dual M1/M4 preferring agonist, while other agents in development exhibit greater selectivity for either M1 or M4 receptors, offering a unique opportunity for comparison. This guide compares this compound (as part of the KarXT formulation) with Emraclidine (a selective M4 agonist), NBI-1117568 (a selective M4 agonist), and MK-7622 (a selective M1 positive allosteric modulator).
Mechanism of Action and Signaling Pathways
Xanomeline functions as a dual M1/M4 preferring muscarinic receptor agonist. Its therapeutic effects in schizophrenia are thought to arise from stimulating these central receptors, which in turn indirectly modulates dopamine and glutamate neurotransmitter circuits. The M1 receptor is predominantly coupled to Gq/11 G-proteins, while the M4 receptor is coupled to Gi/o G-proteins.
-
M1 Receptor Activation (Gq/11 Pathway): Leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), collectively leading to neuronal excitation and enhanced cognitive processes.
-
M4 Receptor Activation (Gi/o Pathway): Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. In the striatum, this pathway helps regulate dopamine signaling, which is crucial for its antipsychotic effects.
Pharmacological Profile Comparison
While detailed head-to-head preclinical data is often proprietary, the general pharmacological characteristics of these compounds highlight their distinct approaches to modulating the muscarinic system. Xanomeline binds with high affinity to all five muscarinic receptor subtypes but acts as a functional agonist with preference for M1 and M4. In contrast, newer agents were designed for higher subtype selectivity.
| Compound | Mechanism of Action | Receptor Selectivity | Key Characteristics |
| Xanomeline | Orthosteric Agonist | M1/M4 Preferring | Dual action targeting both psychosis and cognitive symptoms. Paired with peripheral antagonist (trospium) to reduce side effects. |
| Emraclidine (CVL-231) | Positive Allosteric Modulator (PAM) | M4 Selective | Modulates receptor response to acetylcholine rather than direct activation. Aims for antipsychotic effect with fewer side effects. |
| NBI-1117568 | Orthosteric Agonist | M4 Selective | First-in-class oral M4 selective orthosteric agonist. Designed to avoid combination therapy needed for non-selective agonists. |
| MK-7622 | Positive Allosteric Modulator (PAM) | M1 Selective | Designed to enhance M1 signaling to specifically target cognitive deficits associated with Alzheimer's disease. |
Clinical Efficacy Comparison
Clinical trials provide the most critical data for a head-to-head comparison. KarXT (Xanomeline-Trospium) has demonstrated robust efficacy in treating schizophrenia, while trials for other agents have yielded mixed or different results.
| Drug (Compound) | Trial(s) | Primary Endpoint | LS Mean Difference vs. Placebo (Endpoint Score) | Effect Size (Cohen's d) | p-value | Reference(s) |
| KarXT (Xanomeline-Trospium) | EMERGENT-1, -2, -3 (Pooled) | Change in PANSS Total Score at Week 5 | -9.9 | 0.65 | <0.0001 | |
| KarXT (Xanomeline-Trospium) | EMERGENT-2 | Change in PANSS Total Score at Week 5 | -9.6 | 0.61 | <0.0001 | |
| Emraclidine (CVL-231) | Phase 1b | Change in PANSS Total Score at Week 6 (30mg QD) | -12.7 (improvement) | 0.68 | 0.023 | |
| Emraclidine (CVL-231) | Phase 2 (EMPOWER-1 & 2) | Change in PANSS Total Score | Not statistically significant | N/A | N/A | |
| NBI-1117568 | Phase 2 | Change in PANSS Total Score at Week 6 | Statistically significant improvement reported | N/A | N/A | |
| MK-7622 | Phase 2 (in Alzheimer's) | Change in ADAS-Cog₁₁ at Week 12 | 0.18 (no improvement) | N/A | N/A |
Note: PANSS = Positive and Negative Syndrome Scale; ADAS-Cog = Alzheimer's Disease Assessment Scale-Cognitive Subscale; LS = Least Squares.
The pooled data from the EMERGENT trials for KarXT show a consistent and statistically significant reduction in schizophrenia symptoms. Emraclidine showed initial promise in a Phase 1b trial but did not meet its primary endpoint in subsequent Phase 2 trials. NBI-1117568 has reported positive Phase 2 data, showing a significant improvement in PANSS scores at a specific dose. MK-7622, evaluated for Alzheimer's disease, failed to show efficacy in improving cognition.
Safety and Tolerability
A major challenge for muscarinic agonists is managing cholinergic side effects. The KarXT formulation mitigates this by co-formulating xanomeline with the peripherally restricted antagonist, trospium.
| Drug | Common Adverse Events (>5% and >Placebo) | Extrapyramidal Symptoms (EPS) | Reference(s) |
| KarXT (Xanomeline-Trospium) | Constipation, nausea, dyspepsia, headache, vomiting, dry mouth | Similar rates to placebo | |
| Emraclidine (CVL-231) | Mild gastrointestinal discomfort, headaches (in Phase 1b) | Not associated with EPS or weight gain (in Phase 1b) | |
| NBI-1117568 | Generally well tolerated in clinical studies to date | N/A | |
| MK-7622 | Diarrhea, nausea, vomiting (cholinergically-related AEs were significantly higher than placebo) | N/A |
Detailed Experimental Protocols
The characterization of these compounds relies on standardized in vitro and in vivo assays.
This assay measures the affinity of a compound for a specific receptor subtype by assessing its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., Xanomeline) at M1-M5 muscarinic receptor subtypes.
Protocol Outline:
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested. The cell pellets are homogenized in a buffer and centrifuged to isolate the cell membrane fraction.
-
Assay Execution: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with an ice-cold buffer.
-
Detection: Scintillation fluid is added to each well of the dried filter plate, and the radioactivity is measured.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It is a proximal measure of receptor activation and can differentiate between full and partial agonists.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist at Gᵢ- or G₀-coupled receptors like M4.
Protocol Outline:
-
Assay Setup: Cell membranes expressing the receptor of interest (e.g., M4) are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test agonist.
-
Receptor Activation: Agonist binding to the receptor triggers a conformational change, causing the associated G-protein to release GDP and bind [³⁵S]GTPγS.
-
Termination and Measurement: Because [³⁵S]GTPγS is non-hydrolyzable, the activated Gα-[³⁵S]GTPγS complex accumulates. The reaction is stopped by filtration, and the amount of radioactivity trapped on the filter is quantified.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ (potency) and Eₘₐₓ (maximum effect or efficacy) values are derived.
This in vivo technique is used to measure the levels of neurotransmitters, such as acetylcholine and dopamine, in the extracellular fluid of specific brain regions of freely moving animals.
Protocol Outline:
-
Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., the striatum or prefrontal cortex).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Sampling: Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the flowing aCSF. The resulting fluid (the dialysate) is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters (e.g., acetylcholine) in the dialysate is quantified using highly sensitive analytical methods, typically high-performance liquid chromatography coupled with mass spectrometry (LC-MS). This allows researchers to determine how systemic administration of a drug like Xanomeline affects neurotransmitter release in real-time.
Conclusion
The comparative analysis of this compound with other M1/M4-targeting compounds reveals distinct strategies for modulating the muscarinic system to treat neuropsychiatric disorders.
-
This compound (in KarXT) has validated the dual M1/M4 agonist approach, demonstrating robust and replicable efficacy for the positive and negative symptoms of schizophrenia. Its clinical success is enabled by co-formulation with a peripheral antagonist to manage side effects.
-
Selective M4 Agonists (Emraclidine, NBI-1117568) represent a more targeted approach, aiming to isolate the antipsychotic benefits of M4 activation while minimizing the broader cholinergic effects. While Emraclidine's Phase 2 results were disappointing, the positive data from NBI-1117568 suggest that M4 selectivity remains a viable and promising strategy.
-
Selective M1 Modulators (MK-7622) were primarily pursued for pro-cognitive effects in Alzheimer's disease. The failure of MK-7622 in clinical trials highlights the challenges of targeting a single receptor pathway for complex cognitive disorders and may suggest that the dual M1/M4 action of Xanomeline is beneficial for its observed cognitive improvements in a subset of schizophrenia patients.
For researchers and drug developers, Xanomeline's success provides strong clinical validation for the muscarinic hypothesis of schizophrenia. The ongoing development of more selective M4 and M1/M4 dual agonists will further clarify the specific contributions of each receptor subtype and may lead to a new generation of antipsychotic and pro-cognitive therapies with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 4. dovepress.com [dovepress.com]
Validating the Antipsychotic-Like Effects of Xanomeline Tartrate in Novel Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antipsychotic-like effects of Xanomeline Tartrate with other established antipsychotic agents in key animal models of psychosis. The data presented is compiled from preclinical studies and aims to offer a clear, evidence-based overview for researchers in the field of neuropharmacology and drug development.
This compound, a muscarinic receptor agonist with preferential activity at M1 and M4 subtypes, represents a novel approach to treating schizophrenia.[1][2] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, xanomeline's mechanism of action offers the potential for a different efficacy and side-effect profile.[3][4] This guide summarizes the quantitative data from head-to-head comparisons in validated animal models and provides detailed experimental protocols for these assays.
Data Presentation: Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from preclinical studies comparing this compound with the typical antipsychotic haloperidol and the atypical antipsychotic clozapine.
| Table 1: Reversal of Apomorphine-Induced Prepulse Inhibition (PPI) Deficits in Rats | |||
| Compound | Dose Range (mg/kg, s.c.) | Effective Dose (mg/kg, s.c.) | Key Findings |
| This compound | 1 - 10 | 5 - 10 | Dose-dependently reversed apomorphine-induced PPI deficits.[5] |
| Haloperidol | 0.05 - 0.2 | 0.1 | Effectively reversed apomorphine-induced PPI deficits. |
| Clozapine | 1 - 10 | 5 - 10 | Showed efficacy in reversing apomorphine-induced PPI deficits. |
| Table 2: Attenuation of Amphetamine-Induced Hyperlocomotion in Rodents | |||
| Compound | Dose Range (mg/kg, s.c.) | Effective Dose (mg/kg, s.c.) | Key Findings |
| This compound | 1 - 10 | 5 - 10 | Attenuated amphetamine-induced hyperactivity at doses that did not affect spontaneous locomotion. |
| Haloperidol | 0.05 - 0.2 | 0.1 - 0.2 | Reversed amphetamine-induced hyperlocomotion, but at doses that also reduced spontaneous activity. |
| Clozapine | 1 - 10 | 5 - 10 | Reversed amphetamine-induced hyperlocomotion, but also at doses that reduced spontaneous activity. |
| Table 3: Effects on Conditioned Avoidance/Emotional Response (CAR/CER) in Rats | |||
| Compound | Dose Range (mg/kg, s.c.) | Effect | Key Findings |
| This compound | 5 - 20 | Anxiolytic-like | Similar anxiolytic-like effect to clozapine in the CER test. Inhibited conditioned avoidance responding. |
| Haloperidol | 0.05 - 0.2 | No anxiolytic effect | Did not show anxiolytic-like effects in the CER test. Inhibited conditioned avoidance responding. |
| Clozapine | 1 - 10 | Anxiolytic-like | Demonstrated anxiolytic-like effects in the CER test. Inhibited conditioned avoidance responding. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Apomorphine-Induced Disruption of Prepulse Inhibition (PPI)
Objective: To assess the ability of a test compound to reverse sensorimotor gating deficits, a translational marker for psychosis.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Habituation: Acclimate rats to the startle chambers for a set period before testing.
-
Drug Administration: Administer the test compound (e.g., this compound, haloperidol, clozapine) or vehicle via subcutaneous (s.c.) injection.
-
Apomorphine Challenge: After a specified pretreatment time, administer apomorphine (s.c.) to induce PPI deficits.
-
PPI Testing: Place rats in startle chambers and present a series of acoustic stimuli. The session includes:
-
Pulse-alone trials (e.g., 120 dB) to measure baseline startle response.
-
Prepulse-pulse trials where a weak prepulse stimulus (e.g., 3-12 dB above background) precedes the startling pulse.
-
No-stimulus trials to measure background noise.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity: (%PPI) = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
Amphetamine-Induced Hyperlocomotion
Objective: To evaluate the potential of a test compound to mitigate dopamine-mediated hyperlocomotion, a model for the positive symptoms of schizophrenia.
Animals: Male rats or mice.
Procedure:
-
Habituation: Individually place animals in open-field arenas to acclimate for a period (e.g., 30-60 minutes).
-
Drug Administration: Administer the test compound or vehicle (s.c. or i.p.).
-
Amphetamine Challenge: After the pretreatment interval, administer d-amphetamine (s.c. or i.p.) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Compare the total locomotor activity between treatment groups.
Conditioned Emotional Response (CER)
Objective: To assess the anxiolytic-like properties of a test compound.
Procedure:
-
Conditioning Phase: Train rats in an operant chamber to press a lever for a food reward on a variable interval schedule. Once a stable response rate is achieved, introduce a conditioned stimulus (CS), such as a tone or light, which is paired with a mild, unavoidable foot shock (unconditioned stimulus, US). This pairing leads to the suppression of lever pressing during the CS presentation.
-
Test Phase: On the test day, administer the test compound or vehicle. Place the rats back in the operant chambers and present the CS without the US.
-
Data Analysis: Measure the suppression ratio, calculated as the rate of responding during the CS divided by the sum of the response rates during the CS and a pre-CS period. A higher suppression ratio indicates less anxiety (an anxiolytic-like effect).
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's dual M1/M4 receptor agonism.
Experimental Workflow for Antipsychotic Drug Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. b-neuro.com [b-neuro.com]
- 5. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Xanomeline Tartrate Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of xanomeline tartrate, a muscarinic receptor agonist, across various species. The information presented herein is intended to support research and development efforts by offering a consolidated view of its absorption, distribution, metabolism, and excretion (ADME) profiles. While comprehensive quantitative data for a direct cross-species comparison is limited in publicly available literature, this document summarizes the existing knowledge and provides detailed experimental methodologies for key pharmacokinetic studies.
Cross-Species Pharmacokinetic Data of this compound
The following table summarizes the available oral pharmacokinetic parameters of xanomeline across different species. It is important to note that direct comparative preclinical data is not widely published.
| Parameter | Human | Rat | Monkey | Dog |
| Tmax (h) | ~2.5[1] | Data not available | Data not available | Data not available |
| Cmax | 13.8 ng/mL (150 mg dose)[1] | Data not available | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | 1.25 - 5[1][2][3] | 0.54 | Data not available | Data not available |
| Bioavailability (%) | <1 | Data not available | Data not available | Data not available |
| Primary Route of Elimination | Renal (as metabolites) | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic data. Below are representative protocols for an in vivo pharmacokinetic study and a bioanalytical method for xanomeline.
In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound following oral administration to rats.
1. Animal Model:
- Species: Sprague-Dawley rats
- Sex: Male and/or Female
- Weight: 200-250 g
- Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
- Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. Animals are typically fasted overnight before dosing.
2. Formulation and Dosing:
- Formulation: this compound is dissolved or suspended in a suitable vehicle, such as sterile water or a 0.5% methylcellulose solution.
- Dose Administration: A single dose is administered via oral gavage at a predetermined volume (e.g., 10 mL/kg).
3. Blood Sampling:
- Route: Blood samples (approximately 0.2-0.3 mL) are collected serially from the jugular vein or tail vein.
- Time Points: Pre-dose (0 h), and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
- Collection: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
4. Plasma Preparation and Storage:
- Centrifugation: Blood samples are centrifuged at approximately 4°C (e.g., 3000 x g for 10 minutes) to separate plasma.
- Storage: The resulting plasma is transferred to clean tubes and stored at -80°C until bioanalysis.
5. Pharmacokinetic Analysis:
- Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Bioanalytical Method for Xanomeline in Plasma using LC-MS/MS
This protocol describes a general method for the quantification of xanomeline in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Liquid-Liquid Extraction):
- Thaw plasma samples on ice.
- To a 100 µL aliquot of plasma, add an internal standard.
- Add a basifying agent (e.g., 50 µL of 1M sodium carbonate) to raise the pH.
- Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
- Vortex for 5-10 minutes to ensure thorough mixing.
- Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to separate the organic and aqueous layers.
- Transfer the organic supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in a suitable mobile phase for injection.
2. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: A typical flow rate is 0.4 mL/min.
- Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for xanomeline and its internal standard, ensuring high selectivity and sensitivity.
3. Calibration and Quantification:
- A calibration curve is prepared by spiking known concentrations of xanomeline into blank plasma.
- The concentration of xanomeline in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Visualizations
Signaling Pathway of Xanomeline
Xanomeline primarily exerts its therapeutic effects through its agonist activity at the M1 and M4 muscarinic acetylcholine receptors in the central nervous system. This action modulates downstream signaling cascades involved in neurotransmission.
Caption: Xanomeline's M1/M4 receptor agonist signaling pathway.
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study in a rodent model.
Caption: Workflow of a preclinical oral pharmacokinetic study.
References
Xanomeline Tartrate in Treatment-Resistant Schizophrenia: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xanomeline Tartrate's efficacy, particularly within the context of treatment-resistant schizophrenia (TRS) models, against established therapies. While direct clinical trials in TRS populations are pending, this document synthesizes available clinical data for its approved formulation (KarXT), preclinical evidence, and comparative data for the current gold-standard treatment, clozapine.
Executive Summary
This compound, a muscarinic M1 and M4 receptor agonist, represents a novel mechanistic approach for the treatment of schizophrenia. In its formulation as KarXT (Xanomeline-Trospium), it has demonstrated significant efficacy in reducing positive and negative symptoms in clinical trials involving patients with schizophrenia, leading to its FDA approval. However, these pivotal trials did not include patients with treatment-resistant schizophrenia. Clozapine remains the only approved medication for TRS, showing efficacy in a significant portion of this population. Preclinical studies in various animal models of psychosis have shown Xanomeline to have an antipsychotic-like profile, comparable to atypical antipsychotics like clozapine. A critical gap in the current literature is the lack of direct head-to-head clinical trials of KarXT versus clozapine in a confirmed TRS population and a scarcity of preclinical studies in validated animal models of treatment resistance.
Clinical Efficacy: Xanomeline (as KarXT) vs. Clozapine
The following tables summarize the clinical efficacy of KarXT in the general schizophrenia population from the EMERGENT pivotal trials and the efficacy of clozapine in treatment-resistant schizophrenia populations. It is crucial to note that these are not head-to-head comparisons due to the different patient populations studied.
Table 1: Efficacy of KarXT (Xanomeline-Trospium) in Schizophrenia (Non-TRS Population)
| Clinical Trial | Treatment Group | N | Baseline PANSS Total Score (Mean ± SD) | Change from Baseline in PANSS Total Score (Mean) | Placebo-Adjusted Difference (P-value) | Key Reference(s) |
| EMERGENT-2 | KarXT | 126 | 98.3 ± 8.9 | -21.2 | -9.6 (<0.0001) | [1][2] |
| Placebo | 126 | 97.9 ± 9.7 | -11.6 | [1][2] | ||
| EMERGENT-3 | KarXT | 129 | 99.3 ± 9.4 | -20.6 | -8.4 (<0.001) | [3] |
| Placebo | 127 | 99.5 ± 9.6 | -12.2 | |||
| Pooled Analysis (EMERGENT-1, -2, -3) | KarXT | 320 | Not Reported | Not Reported | -9.9 (<0.0001) | |
| Placebo | 320 | Not Reported | Not Reported |
Table 2: Efficacy of Clozapine in Treatment-Resistant Schizophrenia (TRS)
| Study Type | Treatment Group | N | Baseline PANSS Total Score (Mean) | Mean Reduction in PANSS Total Score | Response Rate (≥20% PANSS reduction) | Key Reference(s) |
| Systematic Review & Meta-Analysis | Clozapine | (Multiple Studies) | Not Reported | 22.0 points | 40.1% | |
| Prospective Study | Clozapine | 22 | Not Reported | Significant reduction in negative and general psychopathology scores | 63.6% (responders defined as 25% reduction in total PANSS) |
Preclinical Evidence in Schizophrenia Models
Direct preclinical comparisons of Xanomeline and clozapine in validated animal models of treatment-resistant schizophrenia are limited. However, several studies have evaluated Xanomeline's efficacy in general pharmacological models of psychosis, providing insights into its antipsychotic-like properties.
Table 3: Comparative Efficacy of Xanomeline and Clozapine in Preclinical Models of Psychosis
| Animal Model | Behavioral Assay | Xanomeline Effect | Clozapine Effect | Key Reference(s) |
| Rat Model (Dopamine Agonist-Induced) | Apomorphine-induced disruption of Prepulse Inhibition (PPI) | Reversed disruption (antipsychotic-like effect) | Not explicitly tested in this study, but haloperidol showed similar effects. | |
| Amphetamine-induced hyperlocomotion | Attenuated hyperactivity | Reversed hyperactivity | ||
| Conditioned Avoidance Responding | Inhibited responding (antipsychotic-like effect) | Inhibited responding | ||
| Mouse Model (Dopamine Agonist-Induced) | Apomorphine-induced climbing | Blocked climbing | Blocked climbing |
Experimental Protocols
Clinical Trial Protocol: EMERGENT-2 (NCT04659161)
-
Objective: To evaluate the efficacy, safety, and tolerability of KarXT in adults with schizophrenia experiencing acute psychosis.
-
Study Design: A 5-week, randomized, double-blind, placebo-controlled, flexible-dose, inpatient phase 3 trial.
-
Participant Population: Adults aged 18-65 years with a DSM-5 diagnosis of schizophrenia, experiencing a recent worsening of psychosis requiring hospitalization. Key inclusion criteria included a Positive and Negative Syndrome Scale (PANSS) total score of ≥80 and a Clinical Global Impression-Severity (CGI-S) score of ≥4.
-
Exclusion Criteria: Notably, patients with a history of treatment-resistant schizophrenia were excluded.
-
Intervention: Participants were randomized (1:1) to receive KarXT (flexible dose of xanomeline 50-125 mg and trospium 20-30 mg twice daily) or placebo.
-
Primary Outcome Measure: Change from baseline in PANSS total score at week 5.
-
Secondary Outcome Measures: Changes in PANSS positive and negative subscale scores and CGI-S score.
Preclinical Model Protocol: Sub-chronic Phencyclidine (PCP) Model in Rats
This model is used to induce behavioral and neurochemical alterations relevant to the symptoms of schizophrenia.
-
Objective: To induce a state mimicking aspects of schizophrenia, particularly cognitive and negative symptoms, for the evaluation of potential therapeutic agents.
-
Animal Model: Adult male Lister Hooded rats.
-
Induction of Schizophrenia-like Phenotype:
-
Sub-chronic administration of PCP (e.g., 2 mg/kg or 5 mg/kg, intraperitoneally) twice daily for 7 consecutive days.
-
This is followed by a washout period of at least 7 days before behavioral testing.
-
-
Behavioral Assessments:
-
Novel Object Recognition (NOR) Task: To assess recognition memory, a cognitive domain impaired in schizophrenia.
-
Prepulse Inhibition (PPI) of the startle reflex: To measure sensorimotor gating deficits.
-
Locomotor Activity: To assess hyperlocomotion, a correlate of positive symptoms.
-
-
Drug Administration for Efficacy Testing: Test compounds (e.g., Xanomeline, clozapine) are typically administered before the behavioral assessments to evaluate their ability to reverse the PCP-induced deficits.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the proposed signaling pathway of Xanomeline and the workflows for the clinical and preclinical experiments described.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From theory to therapy: unlocking the potential of muscarinic receptor activation in schizophrenia with the dual M1/M4 muscarinic receptor agonist xanomeline and trospium chloride and insights from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xanomeline Tartrate's Efficacy on Positive and Negative Symptoms in Schizophrenia
Xanomeline Tartrate, co-formulated with trospium chloride as KarXT, represents a novel therapeutic approach for schizophrenia, diverging from the direct dopamine D2 receptor antagonism that characterizes all other approved antipsychotics.[1][2] Its mechanism, centered on activating M1 and M4 muscarinic acetylcholine receptors, indirectly modulates dopamine pathways, offering a new strategy for managing the complex symptomology of the disorder.[3][4] This guide provides a comparative analysis of Xanomeline's impact on the positive and negative symptoms of schizophrenia, supported by data from pivotal clinical trials and compared with established alternative treatments.
Mechanism of Action: A Novel Approach
Unlike traditional antipsychotics that directly block dopamine D2 receptors, xanomeline's efficacy is attributed to its activity as a dual M1 and M4 muscarinic receptor agonist in the central nervous system. Activation of these receptors is believed to indirectly regulate and reduce dopamine release in key brain pathways implicated in psychosis. This distinct mechanism is hypothesized to address both positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., social withdrawal, apathy) while potentially avoiding common side effects associated with direct dopamine blockade, such as extrapyramidal symptoms and weight gain. The co-formulation with trospium, a peripherally restricted muscarinic antagonist, is designed to mitigate the peripheral cholinergic side effects of xanomeline without affecting its central therapeutic action.
Caption: Proposed mechanism of Xanomeline on positive symptoms via M4 receptor agonism.
Comparative Efficacy Data
The efficacy of Xanomeline-Trospium (KarXT) has been robustly demonstrated in a series of placebo-controlled clinical trials, most notably the EMERGENT program. These studies consistently show a statistically significant and clinically meaningful reduction in the overall symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS) total score.
Efficacy vs. Placebo
Data from the pivotal EMERGENT-2 and EMERGENT-3 trials highlight KarXT's superiority over placebo in reducing PANSS total scores as early as the second week of treatment, with continued improvement over the 5-week trial period. The tables below summarize the mean change from baseline in PANSS scores for both positive and negative symptom subscales.
Table 1: Change in PANSS Positive Subscale Score (KarXT vs. Placebo)
| Trial | Treatment Group | Mean Change from Baseline (Week 5) | Placebo-Adjusted Difference | p-value |
|---|---|---|---|---|
| EMERGENT-2 | KarXT | -6.8 | -2.9 | <0.0001 |
| Placebo | -3.9 | |||
| EMERGENT-3 | KarXT | -7.1 | -3.5 | <0.0001 |
| | Placebo | -3.6 | | |
Table 2: Change in PANSS Negative Subscale Score (KarXT vs. Placebo)
| Trial | Treatment Group | Mean Change from Baseline (Week 5) | Placebo-Adjusted Difference | p-value |
|---|---|---|---|---|
| EMERGENT-2 | KarXT | -3.4 | -1.8 | 0.0055 |
| Placebo | -1.6 | |||
| EMERGENT-3 | KarXT | -3.9 (Week 4) | -1.8 (Week 4) | <0.05 (Week 4)* |
| Placebo | -2.1 (Week 4) |
*Did not meet statistical significance at Week 5 in the EMERGENT-3 trial.
The data consistently demonstrates that this compound significantly reduces both positive and negative symptoms compared to placebo. The effect on positive symptoms appears particularly robust across trials.
Comparison with Alternative Antipsychotics
Direct head-to-head trials comparing KarXT with other antipsychotics are not yet available. However, a network meta-analysis conducted by the Institute for Clinical and Economic Review (ICER) provides indirect comparisons against commonly used second-generation antipsychotics: aripiprazole, risperidone, and olanzapine.
The analysis, which included 33 randomized controlled trials, found that while KarXT and the other active antipsychotics were all significantly more effective than placebo, there were no statistically significant differences among the active treatments in reducing PANSS total, positive, or negative symptom scores in the short-term (3-8 weeks) treatment of acute schizophrenia exacerbations.
Table 3: Summary of Network Meta-Analysis Findings (ICER)
| Efficacy Outcome | KarXT vs. Aripiprazole | KarXT vs. Risperidone | KarXT vs. Olanzapine |
|---|---|---|---|
| PANSS Total Score | No Significant Difference | No Significant Difference | No Significant Difference |
| PANSS Positive Score | No Significant Difference | No Significant Difference | No Significant Difference |
| PANSS Negative Score | No Significant Difference | No Significant Difference | No Significant Difference |
| Weight Gain | No Significant Difference | Significantly Less | Significantly Less |
(Source: ICER Final Evidence Report, 2024)
A key differentiating factor highlighted by the analysis was KarXT's safety profile. It was associated with significantly less weight gain compared to olanzapine and risperidone, a common and concerning side effect of many current antipsychotics.
Experimental Protocols
The data presented is primarily derived from the EMERGENT series of trials, which followed a consistent methodology.
EMERGENT-2 & EMERGENT-3 Trial Design
The EMERGENT trials were 5-week, randomized, double-blind, placebo-controlled studies conducted in hospitalized adult patients (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing an acute psychosis.
-
Inclusion Criteria: Patients were required to have a PANSS total score of 80 to 120 and a Clinical Global Impression-Severity (CGI-S) score of 4 or higher, indicating at least a moderate level of illness.
-
Dosing Regimen: KarXT was initiated with a fixed dose and flexibly titrated. For example, in EMERGENT-2, dosing started at 50 mg xanomeline/20 mg trospium twice daily, increasing to 100 mg/20 mg, with a further optional increase to 125 mg/30 mg twice daily from day 8 based on tolerability.
-
Primary Endpoint: The primary outcome measure was the change from baseline in the PANSS total score at Week 5.
-
Secondary Endpoints: Key secondary endpoints included the change from baseline in the PANSS positive and negative subscale scores.
Caption: Standardized experimental workflow for the Phase 3 EMERGENT trials.
Conclusion
This compound (as KarXT) has demonstrated robust efficacy in reducing both positive and negative symptoms of schizophrenia in patients experiencing acute psychosis, consistently outperforming placebo in large-scale clinical trials. While indirect comparisons from a network meta-analysis suggest its short-term efficacy on core symptoms is comparable to established antipsychotics like aripiprazole, olanzapine, and risperidone, its novel muscarinic agonist mechanism offers a differentiated safety profile. Notably, it is associated with significantly less weight gain, addressing a major unmet need and a common reason for non-adherence with current therapies. This positions this compound as a promising new class of treatment for schizophrenia, offering a valuable alternative for patients and clinicians.
References
- 1. Efficacy, tolerability, and safety of xanomeline-trospium chloride for schizophrenia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KarXT for schizophrenia–effectiveness and value: A summary from the Institute for Clinical and Economic Review’s New England Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Assessing the Long-Term Efficacy of Xanomeline Tartrate Compared to Standard-of-Care
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of neuropsychiatric therapeutics is evolving, with novel mechanisms of action offering potential for improved efficacy and tolerability. Xanomeline Tartrate, a muscarinic acetylcholine receptor agonist, represents a significant departure from conventional dopaminergic and serotonergic modulators for conditions like schizophrenia and Alzheimer's disease. This guide provides an objective comparison of the long-term efficacy of this compound, primarily as part of the KarXT formulation (xanomeline-trospium), against current standard-of-care treatments, supported by available clinical trial data and detailed experimental methodologies.
This compound: A Novel Mechanism of Action
Xanomeline is a dual M1 and M4 muscarinic acetylcholine receptor agonist.[1] Unlike standard antipsychotics that primarily act as dopamine D2 receptor antagonists, xanomeline's mechanism is thought to modulate neurotransmission, including indirectly affecting dopamine levels, without direct receptor blockade.[2][3] To mitigate peripheral cholinergic side effects such as nausea and vomiting, which limited the development of xanomeline alone, it is co-formulated with trospium chloride, a peripherally restricted muscarinic antagonist.[4][5] This combination, known as KarXT, aims to deliver the therapeutic benefits of central muscarinic activation while improving tolerability.
Schizophrenia: this compound (KarXT) vs. Standard-of-Care Antipsychotics
The standard of care for schizophrenia has long been dominated by antipsychotic medications that block dopamine D2 receptors. While effective for many in managing positive symptoms, these agents are often associated with significant long-term side effects, including metabolic syndrome, weight gain, and extrapyramidal symptoms (EPS). Furthermore, their efficacy on negative and cognitive symptoms is often limited.
Long-Term Efficacy Data (52 Weeks)
Recent long-term data from the EMERGENT open-label extension trials (EMERGENT-4 and EMERGENT-5) provide insight into the sustained effects of KarXT over 52 weeks. The tables below compare these findings with data from meta-analyses and pivotal long-term studies of standard-of-care atypical antipsychotics, such as the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE).
Table 1: Long-Term Efficacy in Schizophrenia (Symptom Reduction)
| Metric | This compound (KarXT) | Standard of Care (Olanzapine) | Standard of Care (Risperidone) |
| Study | EMERGENT-4 (52 weeks) | CATIE (up to 18 months) / Network Meta-analysis | CATIE (up to 18 months) / Network Meta-analysis |
| Primary Outcome | Change from Baseline in PANSS Total Score | Time to All-Cause Discontinuation | Time to All-Cause Discontinuation |
| Mean PANSS Total Score Reduction from Baseline | -33.3 points | Data varies; olanzapine showed superiority over several other antipsychotics in symptom reduction. | Data varies; olanzapine was found to be modestly more effective in long-term symptom control. |
| Responder Rate (≥30% PANSS Improvement) | 75% of participants | Not directly comparable; efficacy measured by discontinuation time. | Not directly comparable; efficacy measured by discontinuation time. |
| Mean CGI-S Score Change from Baseline | -1.7 points (from 5.2 at baseline) | Significant improvements from baseline noted. | Significant improvements from baseline noted. |
PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression - Severity. Data for standard of care is derived from multiple sources for a representative comparison.
Table 2: Key Long-Term Safety and Tolerability Outcomes in Schizophrenia
| Metric | This compound (KarXT) | Standard of Care (Olanzapine) | Standard of Care (Risperidone) |
| Study | EMERGENT-4 & 5 Pooled (52 weeks) | CATIE / Network Meta-analysis | CATIE / Network Meta-analysis |
| Mean Weight Change | -2.6 kg | Significant weight gain; higher than most other antipsychotics. | Moderate weight gain. |
| Metabolic Profile | Most patients experienced stability or improvements in key metabolic parameters. | Associated with significant increases in glycosylated hemoglobin, cholesterol, and triglycerides. | Moderate impact on metabolic parameters. |
| Extrapyramidal Symptoms (EPS) | Rates similar to placebo in short-term trials; no new safety signals in long-term studies. | Lower incidence than first-generation antipsychotics, but still a known risk. | Lower incidence than first-generation antipsychotics, but still a known risk. |
| All-Cause Discontinuation Rate | 11% due to TEAEs in EMERGENT-4. 51.1% overall discontinuation in EMERGENT-5 (multiple reasons). | ~74% overall discontinuation by 18 months in CATIE (all drugs). Olanzapine had a longer time to discontinuation than others. | High discontinuation rates similar to other antipsychotics in CATIE. |
| Common Adverse Events | Nausea, vomiting, dyspepsia, dry mouth (mostly mild to moderate, transient). | Sedation, weight gain, metabolic disturbances. | Hyperprolactinemia, EPS, weight gain. |
TEAEs: Treatment-Emergent Adverse Events.
Experimental Protocols
EMERGENT-2 (Phase 3 Acute Trial leading to Long-Term Extension)
-
Objective : To assess the efficacy and safety of KarXT versus placebo in reducing PANSS total scores in hospitalized adults with acute psychosis in schizophrenia.
-
Design : A 5-week, randomized, double-blind, parallel-group, placebo-controlled, multicenter inpatient study.
-
Participants : Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia, experiencing a recent worsening of psychosis warranting hospitalization, a PANSS total score of 80-120, and a CGI-S score ≥4.
-
Intervention : Participants were randomized 1:1 to KarXT or placebo. KarXT dosing was flexible, starting at 50 mg xanomeline/20 mg trospium twice daily, titrating up to a target dose of 125 mg xanomeline/30 mg trospium twice daily based on tolerability.
-
Primary Endpoint : Change from baseline in PANSS total score at Week 5.
-
Key Secondary Endpoints : Change from baseline in PANSS positive and negative subscales.
EMERGENT-4 (Long-Term Extension Trial)
-
Objective : To evaluate the long-term safety, tolerability, and efficacy of KarXT.
-
Design : A 52-week, outpatient, open-label extension study for participants who completed the preceding Phase 3 acute trials (e.g., EMERGENT-2).
-
Intervention : All participants received KarXT with a flexible dosing schedule (100 mg/20 mg to 125 mg/30 mg twice daily).
-
Primary Endpoint : Assessment of long-term safety and tolerability.
-
Secondary Endpoint : Assessment of long-term efficacy via measures including PANSS and CGI-S.
Signaling Pathways and Experimental Workflows
Figure 1: Contrasting signaling pathways of Xanomeline and standard antipsychotics.
Figure 2: Generalized workflow for EMERGENT acute and long-term extension trials.
Alzheimer's Disease: this compound vs. Standard-of-Care
The standard of care for cognitive symptoms in Alzheimer's disease includes cholinesterase inhibitors (ChEIs) like donepezil, rivastigmine, and galantamine, and the NMDA receptor antagonist memantine. These treatments offer symptomatic relief but do not halt disease progression, and their long-term benefits can be modest.
Long-Term Efficacy Data
Long-term data for xanomeline in Alzheimer's disease is primarily from studies conducted before its combination with trospium. While these trials showed promise, they were hampered by high discontinuation rates due to cholinergic side effects. New trials are underway to assess KarXT for agitation in Alzheimer's, but long-term cognitive efficacy data for this new formulation is not yet available.
Table 3: Long-Term Efficacy in Alzheimer's Disease
| Metric | This compound (alone) | Standard of Care (Cholinesterase Inhibitors) |
| Study | Historical Phase 3 (6 months) | Meta-analyses & Longitudinal Studies (1-5 years) |
| Primary Cognitive Outcome | ADAS-Cog Score | ADAS-Cog / MMSE Score |
| Efficacy Finding | Significant improvement in ADAS-Cog vs. placebo at higher doses. | Modest but persistent reduction in cognitive decline over time. Slows cognitive deterioration compared to no treatment. |
| Behavioral Symptoms | Significant dose-dependent reductions in vocal outbursts, suspiciousness, delusions, and agitation. | Can improve behavioral symptoms. |
| Discontinuation Rate | High due to gastrointestinal side effects. | Varies; discontinuation may lead to cognitive and behavioral decline. |
ADAS-Cog: Alzheimer's Disease Assessment Scale–Cognitive subscale; MMSE: Mini-Mental State Examination.
Experimental Protocols
Historical Xanomeline Trial in Alzheimer's Disease
-
Objective : To evaluate the therapeutic effects of xanomeline on cognitive and behavioral symptoms in patients with probable Alzheimer's disease.
-
Design : A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants : Individuals aged ≥60 with mild to moderate Alzheimer's disease.
-
Intervention : Patients received various fixed doses of xanomeline or placebo.
-
Outcome Measures : Scores on the ADAS-Cog, Clinician's Interview-Based Impression of Change (CIBIC+), and behavioral scales.
Summary and Future Directions
For the treatment of schizophrenia , long-term data suggests that this compound (as KarXT) maintains its efficacy over 52 weeks. Its key distinguishing feature from standard-of-care antipsychotics is its favorable metabolic and weight profile, avoiding the common adverse effects that lead to nonadherence and long-term health complications with many D2 antagonists. While discontinuation rates in the open-label EMERGENT-5 trial were high, the rate due to adverse events in EMERGENT-4 was relatively low, suggesting good tolerability for many patients.
For Alzheimer's disease , the potential of xanomeline to address both cognitive and behavioral symptoms was demonstrated in early trials. The improved tolerability of the KarXT formulation may allow for a re-evaluation of its long-term efficacy in this population, and ongoing clinical trials for related symptoms are highly anticipated.
The novel muscarinic agonist pathway of this compound offers a fundamentally different approach to treating severe neuropsychiatric disorders. The long-term data in schizophrenia indicates a durable effect with a distinct safety profile, positioning it as a potentially valuable alternative to standard-of-care agents, particularly where metabolic side effects are a concern.
References
- 1. Karuna Therapeutics Announces The Lancet Publication of Data from Phase 3 EMERGENT-2 Trial Evaluating KarXT in Schizophrenia - BioSpace [biospace.com]
- 2. neurology.org [neurology.org]
- 3. youtube.com [youtube.com]
- 4. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Xanomeline Tartrate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Xanomeline Tartrate, aligning with standard laboratory safety and chemical handling protocols. Adherence to these guidelines will help mitigate environmental impact and ensure compliance with relevant regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3] An accessible safety shower and eye wash station are essential engineering controls that should be readily available.[1][2]
In the event of an accidental spill, prevent the substance from entering drains or water courses. For liquid spills, absorb the solution with an inert, finely-powdered material such as diatomite or universal binders. Solid spills should be carefully swept up to avoid dust generation. All contaminated materials, including absorbent materials and cleaning equipment, must be collected and disposed of as hazardous waste according to the procedures outlined below.
II. Waste Characterization and Classification
The first step in the proper disposal of this compound is to characterize it as a chemical waste. While the safety data sheets (SDS) for this compound do not classify it as a hazardous substance for transport, it is crucial to manage it as a chemical waste in a laboratory setting. The disposal of all chemical substances, including this compound, must be conducted in accordance with prevailing country, federal, state, and local regulations.
Expired this compound is considered a waste and must be disposed of in accordance with hazardous waste regulations, unless it can be returned to the manufacturer for credit. It is important to determine if the waste is classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste. This determination will dictate the specific disposal pathway.
III. Step-by-Step Disposal Procedures
-
Segregation and Containment:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect this compound waste in a dedicated, compatible, and properly labeled container. The container should be kept closed when not in use.
-
The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound."
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director or principal investigator.
-
The SAA must be equipped with a spill kit.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and quantity.
-
-
Documentation:
-
Maintain a manifest for all hazardous waste shipments. This document will be provided by the hazardous waste transporter and must be kept on file for a minimum of three years.
-
IV. Disposal of Contaminated Materials
-
Empty Containers: Containers that have held this compound should be managed as hazardous waste unless they are "RCRA empty." For a container to be considered RCRA empty, all contents must be removed by normal means (e.g., pouring, scraping), and no more than one inch of residue can remain at the bottom. However, it is best practice to treat all empty containers of chemical waste as hazardous unless otherwise directed by your EHS office.
-
Contaminated PPE and Labware: All disposable items that have come into direct contact with this compound, such as gloves, bench paper, and pipette tips, must be collected as hazardous waste. These items should be placed in a designated, labeled container for disposal.
V. Quantitative Data for Chemical Waste Disposal
The following table provides general quantitative thresholds that are often relevant in the context of hazardous waste generation and disposal. Note that specific values for this compound are not explicitly defined in the provided search results, and these figures are based on general U.S. federal regulations for generators of hazardous waste. Always confirm the specific regulations applicable to your location.
| Parameter | Guideline Value | Regulatory Context |
| Acutely Hazardous Waste (P-Listed) | > 2.2 lbs (1 kg) per calendar month | Exceeding this amount classifies a facility as a Large Quantity Generator (LQG). |
| Non-Acutely Hazardous Waste | > 220 lbs (100 kg) per calendar month | The limit for Conditionally Exempt Small Quantity Generators (CESQG). |
| Reportable Quantity (RQ) for Spills | Varies by substance | Defined by the EPA; spills exceeding the RQ must be reported to the National Response Center. |
| Manifest Retention Period | 3 years | Required by RCRA for tracking hazardous waste from generation to disposal. |
VI. Experimental Protocols Cited
This guide is based on standard chemical waste disposal procedures and does not cite specific experimental protocols involving this compound. The disposal procedures outlined are generally applicable to chemical waste generated from various laboratory experiments.
VII. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste from the point of generation to its final disposition.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
